molecular formula C9H9N3O2 B3361752 Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 93129-54-5

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B3361752
CAS No.: 93129-54-5
M. Wt: 191.19 g/mol
InChI Key: IXUVLJDKQGPXCK-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) is a key chemical building block based on the privileged imidazo[4,5-b]pyridine scaffold, a structure known for its structural resemblance to purines and diverse pharmacological significance . This ethyl ester derivative serves as a versatile precursor in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers value this compound for developing potential therapeutic agents targeting various disease areas. The imidazo[4,5-b]pyridine core has demonstrated substantial research value in anticancer studies, acting as a scaffold for inhibitors of critical enzymes such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are involved in cell proliferation and survival pathways in cancerous cells . Furthermore, this chemical class shows promise in antimicrobial research, with some derivatives exhibiting activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . Additional research applications include investigations for central nervous system (CNS) disorders, with some imidazopyridines functioning as GABA_A receptor positive allosteric modulators . The compound is offered for non-human research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVLJDKQGPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate CAS 93129-54-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5)

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the backbone for next-generation therapeutics. Among these, the imidazo[4,5-b]pyridine system—often referred to as a 1-deazapurine—stands out as a highly privileged structural motif. This whitepaper provides a comprehensive, mechanistic exploration of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) , a critical building block in modern drug discovery.

By replacing the N-1 nitrogen of a traditional purine ring with a carbon atom, the imidazo[4,5-b]pyridine scaffold alters the molecule's hydrogen-bonding network and electron density. This subtle bioisosteric substitution drastically enhances metabolic stability while retaining the ability to competitively bind to ATP-binding pockets in kinases and other critical enzymes[1].

Physicochemical Profiling & Structural Dynamics

Before deploying this compound in synthetic workflows or biological assays, it is imperative to understand its foundational properties. The presence of the ethyl ester at the C-2 position is a strategic design choice: it masks the polar carboxylic acid, thereby increasing the lipophilicity (LogP) of the molecule. This modification not only facilitates purification via standard normal-phase chromatography but also serves as a versatile handle for downstream functionalization (e.g., amidation or reduction).

Furthermore, the system exhibits annular tautomerism between the 1H and 3H positions. Depending on the solvent polarity and pH, the proton rapidly exchanges between the imidazole nitrogens, a dynamic that must be accounted for during NMR characterization and in silico docking studies.

Table 1: Quantitative Physicochemical Data[2][3]

PropertyValue / Specification
Chemical Name Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
CAS Registry Number 93129-54-5
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
SMILES String CCOC(=O)C1=NC2=C(N1)N=CC=C2
Core Scaffold 1-Deazapurine (Imidazo[4,5-b]pyridine)
Typical Purity (Commercial) ≥ 95% - 97% (HPLC)

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-substituted imidazo[4,5-b]pyridines relies on the thermodynamically driven cyclocondensation of an ortho-diamine with an electrophilic carbonyl species[4]. To ensure a self-validating and reproducible workflow, the protocol below utilizes 2,3-diaminopyridine and diethyl oxalate.

Step-by-Step Cyclocondensation Protocol

Note: This protocol is designed to maximize regioselectivity and yield by leveraging acid-catalyzed dehydration.

  • Reagent Preparation: Charge a dry, round-bottom flask with 2,3-diaminopyridine (1.0 equivalent) and diethyl oxalate (1.5 to 2.0 equivalents).

  • Acid Catalysis & Solvent Selection: Add glacial acetic acid (AcOH) to serve as both the solvent and the acid catalyst. Causality: The acidic environment protonates the carbonyl oxygen of the diethyl oxalate, significantly increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the primary amines of the pyridine ring.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 115–120°C) under an inert nitrogen atmosphere for 4 to 6 hours. Causality: The high thermal energy drives the equilibrium toward the formation of the fused imidazole ring by promoting the elimination of water and ethanol (dehydration/dealcoholization), yielding the thermodynamically stable aromatic system.

  • In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the diamine starting material peak disappears, replaced by a dominant peak at m/z 192.19 [M+H]+.

  • Workup & Isolation: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure ethyl ester.

G N1 2,3-Diaminopyridine (Nucleophile) N3 Acid Catalysis (Glacial AcOH, Reflux) N1->N3 N2 Diethyl Oxalate (Electrophile) N2->N3 N4 Schiff Base Intermediate N3->N4 Nucleophilic Attack N5 Ethyl 1H-imidazo[4,5-b] pyridine-2-carboxylate N4->N5 Cyclization & Dehydration

Caption: Synthetic workflow for Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate via cyclocondensation.

Pharmacological Applications & Biological Activity

The true value of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate lies in its utility as a precursor for biologically active molecules. Because the imidazo[4,5-b]pyridine core is a purine bioisostere, it naturally interfaces with a vast array of biological targets that utilize adenine or guanine derivatives[5].

Kinase Inhibition and Antiproliferative Activity

Derivatives of this scaffold are highly effective competitive inhibitors of ATP-dependent kinases. By occupying the ATP-binding pocket, these compounds halt cellular signaling cascades responsible for tumor proliferation. Recent studies have demonstrated that appropriately substituted imidazo[4,5-b]pyridines exhibit sub-micromolar antiproliferative activity by targeting tubulin polymerization, effectively arresting the cell cycle in the G2/M phase and inducing apoptosis in human cancer cell lines[6].

Antimicrobial and Antiviral Efficacy

Beyond oncology, the scaffold is a proven antimicrobial agent. Derivatives synthesized from the 2-carboxylate core have shown potent inhibitory activity against bacterial DNA gyrase—an enzyme critical for DNA supercoiling[7]. By intercalating with bacterial DNA or blocking the gyrase active site, these compounds exhibit broad-spectrum activity against both Gram-positive (e.g., Bacillus cereus) and Gram-negative strains[7]. Furthermore, the 1-deazapurine motif has been successfully incorporated into antiviral candidates targeting viral replication machinery[1].

G Core Imidazo[4,5-b]pyridine Scaffold (Purine Bioisostere) Target1 ATP-Binding Pockets (Kinases) Core->Target1 Competitive Binding Target2 DNA Gyrase / Topoisomerase (Bacterial Enzymes) Core->Target2 Enzyme Blockade Target3 Tubulin Dynamics (Cytoskeleton) Core->Target3 Polymerization Inhibition Outcome1 Antiproliferative / Antitumor Activity Target1->Outcome1 Outcome2 Antibacterial Action Target2->Outcome2 Target3->Outcome1

Caption: Pharmacological target mapping of the imidazo[4,5-b]pyridine (1-deazapurine) scaffold.

Downstream Functionalization Strategies

As a Senior Application Scientist, I advise leveraging the C-2 ethyl ester as a synthetic pivot point. The ester can be subjected to:

  • Saponification: Treatment with LiOH or NaOH in aqueous THF yields the free 1H-imidazo[4,5-b]pyridine-2-carboxylic acid, which can subsequently be coupled with diverse aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate targeted amide libraries.

  • Direct Aminolysis: Heating the ester with primary or secondary amines in a sealed tube can directly yield amides, bypassing the carboxylic acid intermediate, though this often requires harsher conditions or microwave irradiation.

  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH4) reduces the ester to the corresponding 2-hydroxymethyl derivative, opening pathways for etherification or halogenation.

Conclusion

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) is far more than a simple heterocyclic ester; it is a meticulously designed chemical tool. By capitalizing on its purine-mimicking properties and the synthetic versatility of the C-2 ester, researchers can rapidly generate diverse libraries of kinase inhibitors, antimicrobial agents, and novel therapeutics. Understanding the thermodynamic principles of its synthesis and the structural basis of its biological interactions is paramount for any drug development professional looking to harness the power of the 1-deazapurine scaffold.

References

  • Racane, L., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Altaf, A. A., et al. "Pyridine: the scaffolds with significant clinical diversity". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kaddouri, Y., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study". MDPI. Available at: [Link]

  • ResearchGate. "A review on the biological activity of imidazo (4,5-b) pyridines and related compounds". ResearchGate. Available at: [Link]

Sources

The Imidazo[4,5-b]pyridine Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the Imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry. It is designed for researchers requiring actionable insights into synthesis, structure-activity relationships (SAR), and therapeutic applications.

Executive Summary: The Purine Isostere Advantage

The Imidazo[4,5-b]pyridine scaffold (often referred to as 1-deazapurine) represents a cornerstone in drug discovery due to its isosteric relationship with the endogenous purine nucleus (adenine and guanine). By replacing the N-1 nitrogen of the purine ring with a carbon atom, medicinal chemists gain a template that retains the critical hydrogen-bonding geometry required for ATP-competitive inhibition while altering electron density, lipophilicity, and metabolic susceptibility.

Key Technical Value Proposition:

  • Kinase Privileged: The N3–C4 motif mimics the N7–N1 motif of adenine, allowing for bidentate hydrogen bonding with the "hinge region" of kinase domains.

  • Tunable Lipophilicity: The pyridine ring offers distinct vectors (C5, C6, C7) for modulating LogP and solubility without disrupting the core binding mode.

  • Metabolic Stability: The scaffold is generally more resistant to oxidative metabolism than its purine counterparts.

Structural Architecture & Physicochemical Properties[1]

Numbering and Tautomerism

Correct nomenclature is critical for SAR discussion. The IUPAC numbering system for the 1H-imidazo[4,5-b]pyridine core is defined as follows:

  • Positions 1 & 3: Imidazole nitrogens (Protonation/Alkylation sites).

  • Position 4: Pyridine nitrogen (H-bond acceptor).[1]

  • Positions 2, 5, 6, 7: Carbon vectors for functionalization.

Tautomeric Equilibrium: In solution, the unsubstituted scaffold exists in a tautomeric equilibrium between the 1H- and 3H- forms. However, the 3H-tautomer is often the biologically relevant species for kinase binding, acting as a donor (N3-H) and acceptor (N4).

Physicochemical Profile[2][3]
  • pKa: The pyridine nitrogen (N4) is weakly basic (pKa ~ 3-4), significantly lower than pyridine due to the electron-withdrawing imidazole ring.

  • Solubility: The planar, aromatic nature leads to high crystal lattice energy and poor aqueous solubility. SAR strategies typically involve introducing solubilizing groups (e.g., morpholine, piperazine) at the C6 or C7 positions.

Synthetic Methodologies

The construction of the imidazo[4,5-b]pyridine core relies heavily on the condensation of 2,3-diaminopyridines .[2][3][4] Below is the authoritative workflow for scaffold assembly.

Primary Synthetic Workflow (Graphviz Visualization)

Synthesis_Workflow Start 2,3-Diaminopyridine Precursor RouteA Route A: Carboxylic Acids (Polyphosphoric Acid) Start->RouteA RouteB Route B: Aldehydes (Oxidative Cyclization) Start->RouteB RouteC Route C: Orthoesters (Triethyl Orthoformate) Start->RouteC Cyclization Cyclization (Ring Closure) RouteA->Cyclization High Temp Intermediate Schiff Base / Amide Intermediate RouteB->Intermediate Condensation RouteC->Cyclization Acid Cat. Intermediate->Cyclization Oxidant (e.g., Na2S2O5, Air, Cu) Product Imidazo[4,5-b]pyridine Scaffold Cyclization->Product

Figure 1: Primary synthetic pathways for constructing the imidazo[4,5-b]pyridine core.

Detailed Protocol: Oxidative Cyclization (Route B)

This method is preferred for introducing C2-aryl substituents directly.

Reagents: 2,3-Diaminopyridine, Aryl Aldehyde, Sodium Metabisulfite (Na₂S₂O₅), DMF.[5] Mechanism: Formation of a Schiff base followed by oxidative ring closure.

Step-by-Step Protocol:

  • Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) and the appropriate aryl aldehyde (1.0 eq) in DMF (0.5 M concentration).

  • Oxidant Addition: Add Sodium Metabisulfite (1.2 eq). Alternatively, Cu(OAc)₂ or simple air bubbling can be used as a green oxidant.

  • Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the diamine.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder" Concept)

The most prolific application of this scaffold is in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The scaffold mimics the adenine ring of ATP.

  • Binding Mode:

    • N3 (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Ala residues).

    • N4 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge.

  • Key Targets: Aurora Kinases (A/B), FLT3, c-Met, VEGFR, TrkA.

Case Study: Aurora Kinase Inhibitors (e.g., CCT Series) Researchers at the Institute of Cancer Research (UK) utilized this scaffold to develop potent Aurora A inhibitors. By substituting the C2 position with a solubilizing amine and the C6 position with an aryl group, they achieved nanomolar potency.

Antiviral Agents[3][4][7][8]
  • Target: RNA-dependent RNA polymerase (RdRp).

  • Mechanism: N-alkylated derivatives (often at N1 or N3) act as nucleoside analogs, disrupting viral replication machinery.

  • Activity: Reported efficacy against HCV (Hepatitis C) and BVDV (Bovine Viral Diarrhea Virus).

Epigenetic Modulators

Recent studies have identified imidazo[4,5-b]pyridines as potent inhibitors of CDK9 , a key regulator of transcriptional elongation. Inhibition of CDK9 suppresses Mcl-1, a survival protein often upregulated in cancers.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of imidazo[4,5-b]pyridine is highly vector-dependent.

SAR Logic Map (Graphviz Visualization)

SAR_Map Core Imidazo[4,5-b]pyridine Core Pos_N3_N4 N3 & N4 (Hinge Binding) Core->Pos_N3_N4 Pos_C2 C2 Position (Selectivity Vector) Core->Pos_C2 Pos_C6 C6 Position (Solubility/Potency) Core->Pos_C6 Pos_N1 N1 Position (Steric/Metabolic) Core->Pos_N1 Hinge Critical H-Bonding (Donor-Acceptor Motif) Pos_N3_N4->Hinge Selectivity Aryl/Heteroaryl groups determine Target Specificity Pos_C2->Selectivity Solubility Piperazine/Morpholine attachment improves LogP Pos_C6->Solubility Metabolism Alkylation prevents glucuronidation Pos_N1->Metabolism

Figure 2: Structure-Activity Relationship (SAR) map detailing functional vectors.

Detailed SAR Analysis Table
PositionChemical Modification StrategyBiological Impact
N3 / N4 Unsubstituted (NH) Essential for ATP-mimetic binding in kinases (Hinge region interaction). Alkylation here usually abolishes kinase activity but may enable GPCR/Antiviral activity.
C2 Aryl / Heteroaryl The primary vector for potency. Phenyl rings with para-substituents often fit into the hydrophobic pocket adjacent to the ATP site.
C6 Halogen (Cl, Br) -> Amine Crucial for PK properties. Introduction of solubilizing groups (piperazine, morpholine) via Buchwald-Hartwig coupling improves oral bioavailability.
C5 / C7 Small Alkyl / H Often left unsubstituted (H) to avoid steric clash with the kinase gatekeeper residue. C7 substitution can sometimes induce selectivity by exploiting specific pocket shapes.
N1 Alkylation Can lock the tautomer. N1-alkyl derivatives often show reduced kinase affinity but enhanced activity in other targets (e.g., Angiotensin II receptors).

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling at C6

To functionalize the pyridine ring (enhancing solubility or potency).

  • Starting Material: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[6]

  • Reagents: Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Nitrogen. Heat at 90°C for 12 hours.

  • Validation: Monitor by LC-MS. The bromine isotope pattern (1:1) should disappear, replaced by the product mass.

Protocol: In Vitro Kinase Assay (Generic)
  • System: ADP-Glo™ or ³³P-ATP radiometric assay.

  • Enzyme: Recombinant Aurora A or FLT3.

  • Substrate: Histone H3 or specific peptide substrate.

  • Procedure: Incubate compound (serial dilution in DMSO) with kinase and substrate in reaction buffer (HEPES, MgCl₂, DTT) for 10 mins. Initiate with ATP (at Km). Incubate 60 mins.

  • Readout: Measure luminescence or radioactivity. Calculate IC₅₀ using non-linear regression.

References

  • Jarmoni, K., et al. (2024).[7][8][9] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2007).[10] Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Link

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Link

  • Goker, H., et al. (2023).[5] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Link

Sources

Engineering 1-Deazapurine Architectures: A Technical Guide to Imidazo[4,5-b]pyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The strategic modification of the purine ring system remains a cornerstone of medicinal chemistry. Among the most privileged bioisosteres are the deazapurines, where specific nitrogen atoms are replaced by carbon. The 1-deazapurine scaffold (systematically named imidazo[4,5-b]pyridine) has emerged as a highly versatile pharmacophore[1][2]. By removing the N1 nitrogen, medicinal chemists eliminate a key hydrogen-bond acceptor, fundamentally altering the molecule's electronic distribution, target residence time, and metabolic stability[3][4].

As a Senior Application Scientist, I have structured this technical guide to explore the causality behind 1-deazapurine design, its biological efficacy across multiple therapeutic areas, and the self-validating synthetic and experimental workflows required to harness this scaffold.

Structural Biology & Pharmacophore Rationale

The Causality of N1 Deletion: The purine N1 atom is critical for substrate recognition by several catabolic enzymes, most notably Adenosine Deaminase (ADA). In the ADA active site, N1 acts as a hydrogen bond acceptor that coordinates with the catalytic water/zinc complex. The isosteric replacement of N1 with a methine (CH) group in 1-deazapurine nucleosides renders them highly resistant to ADA-mediated deamination[3][4]. This enzymatic resistance drastically improves the pharmacokinetic half-life of 1-deazapurine-based drugs compared to their natural purine counterparts.

Furthermore, the imidazo[4,5-b]pyridine core provides a unique vector for substitution. Derivatization at the 2-, 6-, and 8-positions allows for precise tuning of steric and electronic parameters, enabling sub-nanomolar affinity and high selectivity for specific G-protein coupled receptors (GPCRs)[5].

G A 1-Deazapurine Derivative B Adenosine A1 Receptor A->B Inverse Agonism (Sub-nanomolar Ki) C G_i/o Protein Coupling B->C Activation D Adenylyl Cyclase Inhibition C->D Pathway E cAMP Reduction D->E Downstream Effect

Fig 1. Mechanism of action of 1-deazapurine derivatives acting as Adenosine A1 receptor antagonists.

Target Landscape & Biological Efficacy

Adenosine Receptor Antagonism

2,6,8-trisubstituted 1-deazapurines act as highly potent inverse agonists/antagonists for the human adenosine A1 receptor. Specific derivatives display


 values in the sub-nanomolar range (e.g., 0.55 nM), with >300-fold selectivity over A2A and A3 receptors[5]. This selectivity is driven by the spatial orientation of the 2- and 6-substituents, which occupy the distinct hydrophobic pockets of the A1 receptor.
Alpha-Glucosidase Inhibition (Antidiabetic Agents)

Recent molecular docking and in vitro studies have identified 1-deazapurines as promising alpha-glucosidase inhibitors. Compounds like methyl 6-(2-hydroxybenzoyl)-3-(2-phenylethyl)imidazo[4,5-b]pyridine-5-carboxylate exhibit strong binding affinities (up to -6.12 kcal/mol) to the enzyme's active site, offering a novel therapeutic avenue for Type 2 diabetes management[6][7].

RNA Atomic Mutagenesis

In structural biology, 1-deazaguanine and 1-deazahypoxanthine are critical tools for RNA atomic mutagenesis. By incorporating these modified bases into RNA strands, researchers can pinpoint the exact functional role of the N1 position in RNA folding, catalysis, and protein-RNA interactions[2].

Quantitative Data Summary

To facilitate comparison, the biological activities of benchmark 1-deazapurine derivatives are summarized below:

Compound / ScaffoldPrimary TargetBiological ActivitySelectivity ProfileReference
6-(hydroxylamino)-1-deazapurine Adenosine Deaminase (ADA)

: 0.9 - 100 µM
Resistant to ADA deamination[3]
Compound 10 (LUF 5978) Adenosine A1 Receptor

= 0.55 nM
>300-fold (A2A), 45-fold (A3)[5]
Compound 14 (LUF 5981) Adenosine A1 Receptor

= 0.90 nM
>200-fold (A2A), 700-fold (A3)[5]
Ligand L14 Alpha-GlucosidaseBinding Energy: -6.12 kcal/molHigh in silico stability[6]

Experimental Protocols & Workflows

Robust chemistry and biology require self-validating protocols. The following workflows detail the synthesis of the 1-deazapurine core and its biological evaluation.

Workflow Step1 6-Iodo-1-Deazapurine (Starting Material) Step2 Cu-Catalyzed C-O Bond Formation Step1->Step2 Benzyl alcohol, CuI Step3 Site-Specific Nitration Step2->Step3 HNO3/H2SO4 Step4 Reduction & Deprotection Step3->Step4 Pd/C, H2 Step5 1-Deazaguanine (Final Product) Step4->Step5 Purification

Fig 2. Divergent synthetic workflow for 1-deazaguanine from 6-iodo-1-deazapurine.

Protocol 1: Synthesis of 1-Deazaguanine via Copper-Catalyzed C-O Bond Formation[2]

Objective: To synthesize the 1-deazaguanine core for RNA mutagenesis or drug screening. Causality: Traditional syntheses of 1-deazaguanine require harsh, hazardous conditions. This modern route utilizes a copper-catalyzed cross-coupling to install a benzyl ether at the 6-position, which sterically and electronically directs subsequent site-specific nitration.

  • Reagent Preparation: Under an argon atmosphere, charge a Schlenk flask with 6-iodo-1-deazapurine (1.0 eq), CuI (0.1 eq), and

    
     (2.0 eq).
    
  • C-O Coupling: Add anhydrous benzyl alcohol (acting as both solvent and reactant). Heat the mixture to 110°C for 12 hours.

  • Validation Check 1 (In-process): Monitor the reaction via LC-MS. The disappearance of the starting material mass (M+H) and appearance of the benzylated intermediate confirms successful coupling.

  • Nitration: Cool the intermediate to 0°C. Dropwise, add a nitrating mixture (

    
    /
    
    
    
    ).
  • Reduction/Deprotection: Subject the nitrated intermediate to catalytic hydrogenation (10% Pd/C,

    
     gas at 40 psi) in ethanol[2][8]. This systematically reduces the nitro group to an amine and cleaves the benzyl ether, yielding the guanine-like face.
    
  • Validation Check 2 (Final): Purify via reverse-phase HPLC. Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and HRMS.
Protocol 2: Radioligand Binding Assay for Adenosine A1 Receptor Affinity[5]

Objective: To determine the binding affinity (


) of synthesized 1-deazapurines at the human A1 receptor.
Causality:  Radioligand displacement is the gold standard for quantifying receptor affinity. Using [

]DPCPX (a selective A1 antagonist) ensures that the displacement strictly correlates with A1 binding pocket occupancy.
  • Membrane Preparation: Harvest CHO cells stably expressing the human adenosine A1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [

    
    ]DPCPX, and varying concentrations of the 1-deazapurine test compound (
    
    
    
    to
    
    
    M) in assay buffer.
  • Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Validation & Analysis: Include a positive control (unlabeled DPCPX) to define non-specific binding. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation. A Z'-factor > 0.6 validates the assay's robustness.

Conclusion

The 1-deazapurine (imidazo[4,5-b]pyridine) scaffold represents a triumph of bioisosteric design. By systematically deleting the N1 hydrogen-bond acceptor, researchers have unlocked a class of molecules with profound resistance to metabolic degradation and exquisite selectivity for targets ranging from GPCRs to metabolic enzymes. Mastery of its synthetic functionalization and rigorous biological validation remains essential for translating these architectures into clinical candidates.

References

  • Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity - PubMed | nih.gov | 3

  • Biological Activity of 1-Deazapurine Nucleosides: Role of Deoxycytidine Kinase? | tandfonline.com | 4

  • Therapeutic Potential of 1-Deazapurines as Alpha-Glucosidase Inhibitors: Molecular Docking and Pharmacokinetic Evaluation - MDPI | mdpi.com | 6

  • Synthesis of 1-Deazapurine Nucleosides 14 and 15 | researchgate.net | 1

  • Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase - J-Stage | jst.go.jp | 8

  • A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine | beilstein-journals.org | 2

  • 2,6,8-Trisubstituted 1-Deazapurines as Adenosine Receptor Antagonists | Journal of Medicinal Chemistry | acs.org | 5

  • Antidiabetic effect of 1-deazapurines derivatives with alpha-glucosidase Enzyme: A molecular tools approach | bioRxiv | biorxiv.org | 7

Sources

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate Solubility in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides an in-depth exploration of the solubility of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate in Dimethyl Sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. In early-stage drug discovery, understanding a compound's solubility is paramount as it directly impacts the reliability and reproducibility of in vitro assays and subsequent downstream applications.[1][2] DMSO is a powerful and widely used solvent in these settings due to its ability to dissolve a broad spectrum of polar and nonpolar compounds.[1][3] This guide will delve into the theoretical and practical aspects of solubility, provide a detailed protocol for its determination, and discuss factors that can influence the dissolution of this specific heterocyclic compound in DMSO.

Physicochemical Properties of Key Components

A foundational understanding of the solute and solvent is essential for comprehending their interaction.

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate: A Profile

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazopyridine core. This structural motif is of significant interest in medicinal chemistry.

Table 1: Physicochemical Properties of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate and Related Structures

PropertyValue/InformationSource
Chemical Formula C10H10N2O2[4]
Molecular Weight 190.20 g/mol [5]
Appearance Typically a solid at room temperature.[4][5]
Functional Groups Ester, Imidazole, Pyridine[5]
General Solubility The presence of the ethyl ester group contributes to its solubility in organic solvents.[4]
Structural Isomer (Ethyl imidazo[1,2-a]pyridine-2-carboxylate) Melting Point: 83-87 °C[5]

The imidazo[4,5-b]pyridine core, also known as 1-deazapurine, is a key structural feature.[6] Aromatic six-membered heterocyclic compounds with two heteroatoms can sometimes contribute to lower solubility.[7]

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO is a polar aprotic solvent with a unique ability to dissolve a wide range of substances.[3][8] Its properties make it an invaluable tool in drug discovery for preparing stock solutions of test compounds.[3]

Table 2: Key Properties of DMSO

PropertyValueSource
Chemical Formula (CH3)2SO[3]
Molar Mass 78.13 g/mol [3]
Appearance Colorless liquid[3]
Density 1.1004 g/cm³[3]
Melting Point 19 °C (66 °F)[3]
Boiling Point 189 °C (372 °F)[3]
Solubility in Water Miscible[3]

DMSO's hygroscopic nature, meaning it readily absorbs water from the atmosphere, is a critical consideration for maintaining the integrity of stock solutions.[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Several factors influence this process:

  • Polarity: DMSO is a highly polar solvent, which allows it to effectively solvate polar molecules. The nitrogen atoms in the imidazopyridine ring and the oxygen atoms in the carboxylate group of the target compound can participate in dipole-dipole interactions with the sulfoxide group of DMSO.

  • Hydrogen Bonding: While DMSO is a hydrogen bond acceptor, it is not a donor. The N-H group in the imidazole ring of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate can act as a hydrogen bond donor, potentially interacting with the oxygen atom of DMSO.

  • Molecular Size and Shape: Larger molecules and those with more rigid, planar structures can have stronger crystal lattice forces, making them more difficult to dissolve.[9]

  • Temperature: For most solid solutes, solubility increases with temperature as the added thermal energy helps to overcome the crystal lattice energy.[9]

  • Physical Form: The solid-state properties of the compound, such as whether it is crystalline or amorphous, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[10]

Experimental Determination of Solubility in DMSO

A systematic approach is necessary to accurately determine the solubility of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate in DMSO. The following protocol is a robust method for this purpose.

Protocol: Kinetic Solubility Assay in DMSO

This method provides a rapid assessment of a compound's solubility under specific conditions.

Materials:

  • Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate into a 2 mL microcentrifuge tube.[11]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[11]

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[11]

    • Visually inspect the solution. If the compound has fully dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.[11]

  • Equilibration:

    • Incubate the supersaturated solution at a controlled room temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.[11]

    • Gently agitate the solution periodically during this time.[11]

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[11]

  • Quantification of Soluble Compound:

    • Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.[8]

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

    • Prepare a standard calibration curve of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate to accurately quantify the concentration in the supernatant.

Data Analysis and Reporting:

The solubility is reported as the concentration of the compound in the saturated DMSO solution, typically in units of mg/mL or mM.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Incubate 24h at RT C->D E Periodic Agitation D->E F Centrifuge E->F G Collect Supernatant F->G H Dilute Supernatant G->H I Quantitative Analysis (e.g., HPLC) H->I

Caption: Workflow for determining the kinetic solubility of a compound in DMSO.

Factors Influencing Solubility and Mitigation Strategies

Several factors can affect the observed solubility of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate in DMSO. Understanding these can help in troubleshooting and optimizing experimental conditions.

Table 3: Common Solubility Issues and Mitigation Strategies

IssuePotential CauseMitigation Strategy
Low Solubility High crystal lattice energy of the compound.Gentle warming (if the compound is thermally stable), sonication, or using an amorphous form of the compound if available.
Precipitation upon Dilution The compound is less soluble in the aqueous buffer used for the assay.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1] Ensure rapid mixing upon final dilution.
Inconsistent Results Hygroscopic nature of DMSO leading to water absorption.Use anhydrous DMSO and store stock solutions in tightly sealed containers at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Compound Degradation The compound may be unstable in DMSO over time.Prepare fresh stock solutions and assess compound stability in DMSO using analytical methods like HPLC-MS.
Logical Relationship: Factors Affecting Solubility

G cluster_compound Compound Properties cluster_solvent Solvent & Environmental Factors Solubility Solubility in DMSO Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding H_Bonding->Solubility MW_Shape Molecular Weight & Shape MW_Shape->Solubility Solid_State Solid State (Crystalline/Amorphous) Solid_State->Solubility DMSO_Purity DMSO Purity (Anhydrous) DMSO_Purity->Solubility Temperature Temperature Temperature->Solubility Time Time (Equilibration/Stability) Time->Solubility

Caption: Interplay of factors influencing the solubility of a compound in DMSO.

Conclusion

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • MilliporeSigma. MultiScreen Solubility Filter Plate. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • ResearchGate. In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

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The Alchemist's Roadmap: A Technical Guide to Key Intermediates in Aurora A Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Aurora A kinase, a pivotal regulator of mitotic progression, has emerged as a high-value target in oncology. The development of small molecule inhibitors against this kinase has been an area of intense research, leading to a diverse array of chemical scaffolds with clinical significance. This guide provides an in-depth technical exploration of the synthesis of key intermediates that form the foundational cores of prominent Aurora A kinase inhibitors. Moving beyond a mere recitation of synthetic steps, this document elucidates the strategic considerations and chemical principles that underpin the construction of these crucial molecular building blocks. We will dissect the synthesis of key heterocyclic systems, including pyrimidines, quinazolines, and fused pyrazoles, and provide detailed, actionable protocols for their preparation. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel kinase inhibitors, empowering them with the foundational knowledge to navigate this complex chemical landscape.

Introduction: The Strategic Importance of Key Intermediates

In the intricate chess game of drug discovery, the synthesis of a target molecule is a multi-move combination. The success of the entire campaign often hinges on the efficient and reliable construction of "key intermediates" – stable, well-characterized molecules that represent significant portions of the final active pharmaceutical ingredient (API). A robust synthetic route to a key intermediate can dramatically impact the overall efficiency, scalability, and cost-effectiveness of a drug development program.

This guide focuses on the key intermediates for several classes of Aurora A kinase inhibitors, chosen for their prevalence in the scientific literature and their representation in clinical trials. Understanding the synthesis of these core structures provides a versatile toolkit for medicinal chemists to generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a cornerstone of many kinase inhibitors, owing to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket. For Aurora A inhibitors, the 2,4-disubstituted pyrimidine motif is particularly prevalent.

Key Intermediate: 2,4-Dichloropyrimidine

The journey to a vast number of pyrimidine-based Aurora A inhibitors begins with a seemingly simple but crucial intermediate: 2,4-dichloropyrimidine . Its two reactive chlorine atoms, with differential reactivity, allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities at the C2 and C4 positions.

A common and scalable method for the synthesis of 2,4-dichloropyrimidine involves the chlorination of uracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Protocol 1: Synthesis of 2,4-Dichloropyrimidine

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend uracil (1.0 eq) in phosphorus oxychloride (4.0 eq).[3]

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (3 x volumes).[3]

  • Purification: Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be further purified by distillation or recrystallization from a suitable solvent like petroleum ether.[1][2]

Causality and Experimental Choices:

  • Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. Using a significant excess ensures the complete conversion of uracil.

  • Reflux Conditions: The high temperature is necessary to drive the chlorination reaction to completion.

  • Quenching on Ice: This is a critical step to decompose the excess POCl₃ and precipitate the product. The slow addition is crucial to control the exothermic reaction.

Key Intermediate: 2-Amino-4-chloropyrimidine

The next pivotal intermediate is 2-amino-4-chloropyrimidine , which is typically prepared from 2,4-dichloropyrimidine. This intermediate allows for the introduction of an amino group at the C2 position, a common feature in many Aurora kinase inhibitors that often interacts with the hinge region.

The synthesis involves the regioselective amination of 2,4-dichloropyrimidine. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

Protocol 2: Synthesis of 2-Amino-4-chloropyrimidine

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

  • Amination: Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent at room temperature. The reaction is typically stirred for several hours.[4][5]

  • Work-up: Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to afford pure 2-amino-4-chloropyrimidine.[5]

Self-Validating System: The purity of the 2-amino-4-chloropyrimidine is crucial for the subsequent coupling reactions. The presence of the regioisomer, 4-amino-2-chloropyrimidine, can lead to a mixture of final products. Therefore, careful characterization by NMR and mass spectrometry is essential.

Case Study: Synthesis of Tozasertib (MK-0457/VX-680) Intermediates

Tozasertib is a potent pan-Aurora kinase inhibitor with a 2,4-diaminopyrimidine core. Its synthesis highlights the utility of the aforementioned key intermediates.

The core structure of Tozasertib can be retrosynthetically disconnected to reveal key intermediates derived from 2,4-dichloropyrimidine. The synthesis involves sequential SNAr reactions.

Diagram: Synthetic Workflow for a Tozasertib Analogue Core

G A 2,4-Dichloropyrimidine B 2-Amino-4-chloropyrimidine A->B  NH₃ C Substituted 2,4-diaminopyrimidine B->C  R¹NH₂ G Hydrazone Aldehyde Hydrazone Cycloadduct Pyrrolo[3,4-c]pyrazole Hydrazone->Cycloadduct Maleimide Maleimide Maleimide->Cycloadduct

Caption: Cycloaddition approach to pyrrolo[3,4-c]pyrazoles.

Case Study: Synthesis of Danusertib (PHA-739358) Intermediates

Danusertib is a multi-kinase inhibitor with a pyrrolopyrazole core structure. Its synthesis involves the construction of a substituted pyrrolo[3,4-c]pyrazole. A key intermediate in its synthesis is a suitably functionalized 3-amino-1H-pyrazole. [6] Key Intermediate: 5-Amino-1H-pyrazole-4-carbonitrile

This intermediate can be synthesized from the reaction of (ethoxymethylene)malononitrile with hydrazine. [7] Protocol 5: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • Reaction Setup: Dissolve (ethoxymethylene)malononitrile (1.0 eq) in a suitable solvent like ethanol.

  • Reaction: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Work-up: Stir the reaction mixture for a few hours. The product usually precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-amino-1H-pyrazole-4-carbonitrile.

Case Study: Synthesis of Alisertib (MLN8237)

Alisertib is a selective Aurora A kinase inhibitor with a complex pyrimido[5,4-d]b[1]enzazepine core. Its synthesis is a multi-step process that relies on key bond-forming reactions.

Key Synthetic Steps and Intermediates

The synthesis of Alisertib involves a Sonogashira coupling followed by a cyclization to form the azepine ring, and subsequent construction of the pyrimidine ring. [8][9] Key Intermediates:

  • A functionalized aminobenzophenone derivative.

  • A protected propargylamine.

  • A substituted guanidine.

Diagram: Key Reactions in Alisertib Synthesis

G Sonogashira Sonogashira Coupling Cyclization Azepine Ring Formation Sonogashira->Cyclization Pyrimidine Pyrimidine Annulation Cyclization->Pyrimidine

Caption: Key transformations in the synthesis of Alisertib.

Protocol 6: Sonogashira Coupling in Alisertib Synthesis (Generalized)

  • Reaction Setup: In a reaction vessel, combine the iodinated aminobenzophenone intermediate (1.0 eq), the protected propargylamine (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF). [8][10]2. Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After completion, the reaction is typically worked up by filtration through celite to remove the catalyst, followed by extraction and purification by column chromatography.

Conclusion: The Foundation of Innovation

The synthesis of key intermediates is a critical enabling technology in the quest for novel and effective Aurora A kinase inhibitors. A thorough understanding of the synthetic routes to these core scaffolds, as detailed in this guide, provides medicinal chemists with the essential tools to design and create the next generation of targeted cancer therapeutics. The protocols and strategic insights presented herein are intended to serve as a solid foundation upon which innovative and life-saving discoveries can be built.

References

  • Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters. [Link]

  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. PubMed. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC. [Link]

  • Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. ACS Publications. [Link]

  • Full article: Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor & Francis. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor & Francis Online. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Publications. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. PMC. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

  • Danusertib. Drugs of the Future. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. researchgate.net. [Link]

  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor and Francis Online. [Link]

  • 2,4-Dichloropyrimidine. PMC. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Process for the preparation of chloropyrimidines.
  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Taylor & Francis Online. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. Preprints.org. [Link]

  • Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. active-myeloma.com. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • PHA-739358 structure and biochemical activity. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

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Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 93129-54-5) is a specialized heterocyclic building block belonging to the 1-deazapurine class. Unlike its more common isomer, ethyl imidazo[1,2-a]pyridine-2-carboxylate, this compound features a fused pyridine-imidazole system with nitrogen atoms at positions 1, 3, and 4 (relative to the fusion).

This structural distinction renders it a critical bioisostere for purine nucleosides, making it a high-value scaffold in the development of kinase inhibitors, antiviral agents, and GPCR modulators. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and application in drug discovery.

Part 1: Physicochemical Identity

The precise characterization of this compound is essential due to the prevalence of regioisomers in the imidazopyridine family.

PropertyDataNotes
Chemical Name Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylateAlso known as 1-Deazapurine-2-carboxylic acid ethyl ester
CAS Number 93129-54-5 Warning:[1][2] Do not confuse with [1,2-a] isomer (CAS 372147-49-4)
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol Exact Mass: 191.0695
Core Scaffold Imidazo[4,5-b]pyridine5-membered imidazole fused to 6-membered pyridine
Solubility DMSO, Methanol, EthanolLimited solubility in water; lipophilic ester
pKa (Calc) ~3.5 (Pyridine N), ~11 (NH)Amphoteric nature due to pyridine N and imidazole NH
Structural Differentiation (Critical)

Researchers must distinguish the target compound from its isomer.

  • Target ([4,5-b]): 3 Nitrogen atoms.[1][2][3][4][5][6][7][8][9][10] Core is a purine mimic.

  • Isomer ([1,2-a]): 2 Nitrogen atoms.[4][6][8] Bridgehead nitrogen. Different pharmacology.

Part 2: Synthetic Pathways & Protocols[11]

Strategic Causality

Direct condensation of 2,3-diaminopyridine with diethyl oxalate is often cited but frequently yields the thermodynamic byproduct pyrido[2,3-b]pyrazine-2,3-dione (a 6-membered ring) rather than the desired 5-membered imidazole ester.

To ensure regiospecificity and high yield, the most authoritative protocol involves a stepwise construction: formation of the 2-hydroxymethyl derivative, controlled oxidation to the carboxylic acid, and subsequent esterification.

Validated Experimental Protocol

Pathway: 2,3-Diaminopyridine


 2-Hydroxymethyl-1H-imidazo[4,5-b]pyridine 

Acid

Ethyl Ester.
Step 1: Cyclocondensation to 2-Hydroxymethyl Intermediate
  • Reagents: 2,3-Diaminopyridine (1.0 eq), Glycolic acid (1.5 eq), 4N HCl.

  • Procedure: Reflux the mixture for 6–8 hours. The acid catalysis promotes the condensation of the carboxylic acid with the diamine, favoring the 5-membered imidazole ring closure over the 6-membered pyrazine.

  • Workup: Neutralize with

    
    . Collect precipitate.
    
  • Yield: Typically >80%.

Step 2: Oxidation to Carboxylic Acid
  • Reagents: 2-Hydroxymethyl intermediate,

    
     (aqueous), 
    
    
    
    .
  • Procedure: Heat to reflux. Add oxidant slowly. The basic conditions solubilize the intermediate and facilitate oxidation of the primary alcohol to the carboxylate.

  • Workup: Filter

    
     while hot. Acidify filtrate to pH 3 to precipitate 1H-imidazo[4,5-b]pyridine-2-carboxylic acid .
    
Step 3: Fischer Esterification
  • Reagents: Carboxylic acid intermediate, Absolute Ethanol (excess),

    
     (cat).
    
  • Procedure: Reflux for 12 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium toward the ester.

  • Purification: Concentrate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.
    
Synthesis Logic Diagram

SynthesisPathway Start 2,3-Diaminopyridine Step1 Cyclocondensation (Glycolic Acid, HCl) Start->Step1 Inter1 2-Hydroxymethyl- imidazo[4,5-b]pyridine Step1->Inter1 Ring Closure Step2 Oxidation (KMnO4, Na2CO3) Inter1->Step2 Inter2 Imidazo[4,5-b]pyridine- 2-carboxylic Acid Step2->Inter2 Alcohol to Acid Step3 Fischer Esterification (EtOH, H2SO4) Inter2->Step3 Final Ethyl 1H-imidazo[4,5-b] pyridine-2-carboxylate Step3->Final Ester Formation

Figure 1: Stepwise regiospecific synthesis avoiding 6-membered ring byproducts.

Part 3: Medicinal Chemistry & Applications[1][2][3][11][12]

Pharmacophore Analysis

The imidazo[4,5-b]pyridine core is a 1-deazapurine .[5][7] By removing the nitrogen at position 1 of the purine ring (N1 in purine numbering corresponds to C-H in this scaffold), the electronic distribution changes, altering hydrogen bonding capabilities while maintaining the overall shape.

  • Kinase Inhibition: The motif mimics the adenine hinge-binding region of ATP. The C2-ester provides a handle for further derivatization (e.g., to amides) to access hydrophobic pockets in the kinase active site.

  • Prodrug Design: The ethyl ester acts as a lipophilic masking group. In vivo, esterases hydrolyze it to the free acid (an anionic polar group), potentially trapping the active metabolite inside the cell or altering its distribution.

  • GPCR Ligands: Derivatives have shown affinity for Adenosine receptors (A1/A2A) due to the purine similarity.

Structural Activity Relationship (SAR) Workflow

SAR Core Ethyl 1H-imidazo[4,5-b] pyridine-2-carboxylate N_Alkylation N-Alkylation (N1/N3) Core->N_Alkylation Alkyl Halides/Base Ester_Mod Ester Transformation Core->Ester_Mod Aminolysis/Hydrolysis Pyridine_Sub Pyridine Ring Sub (C5/C6) Core->Pyridine_Sub Electrophilic Sub. Solubility Lipophilicity Tuning (Prodrugs) N_Alkylation->Solubility HingeBind Kinase Hinge Binding (Amide Derivatives) Ester_Mod->HingeBind Selectivity Selectivity vs Purines (Electronic Tuning) Pyridine_Sub->Selectivity

Figure 2: SAR expansion opportunities from the core ester scaffold.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

1H NMR (DMSO-d6, 400 MHz)
  • 
     13.0–14.0 ppm (br s, 1H):  Imidazole NH (exchangeable).
    
  • 
     8.4–8.5 ppm (dd, 1H):  Pyridine proton 
    
    
    
    (adjacent to N).
  • 
     8.0–8.1 ppm (dd, 1H):  Pyridine proton 
    
    
    
    .
  • 
     7.3–7.4 ppm (dd, 1H):  Pyridine proton 
    
    
    
    .
  • 
     4.4 ppm (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     1.3 ppm (t, 3H):  Ethyl ester 
    
    
    
    .
Mass Spectrometry (ESI)[9][13]
  • [M+H]+: 192.2 m/z.

  • Fragment: Loss of ethyl group (

    
    ) often observed.
    

References

  • PubChem. Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CID 10821535). National Library of Medicine. [Link]

  • Shelke, R. N., et al. (2017).[10] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[10] (Provides grounding for the acid synthesis route). [Link]

  • Dymińska, L., et al. (2017).[11] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Molecules, 22(3). (Review of core scaffold synthesis). [Link]

Sources

The Rational Design of Nitrogen Heterocycles as Purine Bioisosteres in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mimicry of endogenous ligands is a foundational strategy in rational drug design. Purines, particularly adenine and guanine, are ubiquitous in human biology, serving as the core recognition motif for the "purinome"—a vast network of proteins including over 500 kinases, phosphodiesterases, and G-protein-coupled receptors. However, native purine scaffolds are notoriously poor drug candidates due to their high polarity, lack of selectivity, and susceptibility to rapid enzymatic cleavage. This technical guide explores the mechanistic rationale, structural biology, and experimental workflows for deploying nitrogen heterocycles as purine bioisosteres, a strategy that has yielded blockbuster targeted therapies.

The Mechanistic Basis of Purine Bioisosterism

Overcoming the Limitations of the Endogenous Scaffold

While the purine ring is perfectly evolved for biological signaling, it presents severe liabilities in medicinal chemistry. Endogenous purines are rapidly metabolized by nucleosidases, which cleave the molecule at the C-8 position[1]. Furthermore, the dense arrangement of nitrogen atoms in a native purine creates a highly polar molecule with suboptimal membrane permeability and a promiscuous binding profile across the kinome.

By replacing the purine core with isosteric nitrogen heterocycles—such as pyrazolopyrimidines, pyrrolopyrimidines, or pyrazolo[1,5-a]-1,3,5-triazines—medicinal chemists can achieve three critical objectives:

  • Metabolic Stability: Replacing specific nitrogen atoms with carbon (e.g., at the C-8 equivalent position) eliminates the recognition site for nucleosidases, dramatically extending in vivo half-life[1].

  • Electronic Tuning: Altering the position and number of nitrogen atoms modulates the electron density of the aromatic system. This tunes the basicity (pKa) of the hydrogen bond acceptors, allowing for highly selective interactions with specific target proteins while avoiding off-target binding.

  • Intellectual Property: Bioisosteric replacement (scaffold hopping) is a proven method for generating novel, patentable chemical entities from known active pharmacophores.

Structural Biology: Targeting the Kinase Hinge Region

The primary application of purine bioisosteres is the development of ATP-competitive kinase inhibitors. The ATP-binding pocket of a kinase features a highly conserved "hinge region"—a segment of the peptide backbone that connects the N-terminal and C-terminal lobes of the kinase domain.

To successfully compete with ATP, a bioisostere must replicate the critical hydrogen-bonding network of the adenine ring. For example, the pyrrolopyrimidine core of the JAK1/2 inhibitor ruxolitinib anchors deep inside the ATP site by forming precise hydrogen bonds with the backbone amide and carbonyl of Glu930 and Leu932 in the JAK2 hinge region[2]. Similarly, in the structure of c-Src, ruxolitinib induces a DFG-in active conformation, forming hydrogen bonds with Met341 and a water-mediated bond with Thr338[3]. The ability of these heterocycles to satisfy these stringent spatial and electronic requirements makes them privileged scaffolds in oncology and immunology[4].

Privileged Nitrogen Heterocycle Scaffolds

The selection of a specific bioisostere dictates the trajectory of the structure-activity relationship (SAR) campaign. Table 1 summarizes the most impactful purine bioisosteres utilized in modern drug discovery.

Table 1: Common Nitrogen Heterocycle Scaffolds and their Clinical Applications

Scaffold ClassStructural Modification vs. PurineTarget Kinase(s)Representative Drug / LeadKey Mechanistic Advantage
Pyrrolopyrimidine Replacement of imidazole N7 with CarbonJAK1/JAK2RuxolitinibExcellent shape complementarity with the JAK ATP pocket; strong H-bonding to hinge[2][3].
Pyrazolopyrimidine Nitrogen repositioned (N7 to N8 equivalent)BTK, PI3K

, CSF-1R
IbrutinibForms irreversible covalent bonds (via acrylamide tail) while core anchors to hinge[4][5].
Pyrazolo[1,5-a]-1,3,5-triazine Bridgehead nitrogen, altered ring fusionCDK2/7/9Roscovitine analogsResists nucleosidase cleavage; perfectly mimics biophysicochemical properties of purine[1][6].
Thieno[3,2-d]pyrimidine Imidazole ring replaced by thiophenePI3K, DCLK1Various preclinicalModulates lipophilicity; sulfur atom provides unique polarizability for hydrophobic pocket binding.

Workflow: Rational Design and Optimization

The development of a purine bioisostere is an iterative process driven by structural biology and biophysical validation. The workflow below illustrates the critical path from target identification to lead optimization.

G Target 1. Target Identification (Kinase Hinge Region Analysis) Scaffold 2. Scaffold Hopping (Select N-Heterocycle Bioisostere) Target->Scaffold Structural Homology Docking 3. In Silico Docking (Evaluate H-Bonding & Sterics) Scaffold->Docking Virtual Library Synthesis 4. Chemical Synthesis (Cross-Coupling / SNAr) Docking->Synthesis Prioritize Top Poses Assay 5. Orthogonal Validation (ADP-Glo & SPR Kinetics) Synthesis->Assay Purified Compounds Optimization 6. Hit-to-Lead Optimization (Selectivity & PK Profiling) Assay->Optimization Affinity & IC50 Data Optimization->Docking Iterative SAR Loop

Iterative structure-based drug design workflow for purine bioisosteres.

Experimental Methodology: Orthogonal Validation of ATP-Competitive Inhibition

To prove that a newly synthesized nitrogen heterocycle is functioning as a true purine bioisostere, it must be validated as an ATP-competitive inhibitor. Relying solely on phenotypic assays is insufficient; a self-validating biophysical and biochemical system is required.

Protocol: Validating ATP-Competitive Kinase Inhibition

Objective: Determine the functional


 and biophysical dissociation constant (

) of a novel pyrazolopyrimidine inhibitor against a target kinase (e.g., DCLK1 or JAK2)[7].

Phase 1: Biochemical Functional Assay (ADP-Glo) Causality: The ADP-Glo assay measures the generation of ADP, which is directly proportional to kinase activity. To prove ATP-competition, the assay must be run at the specific Michaelis constant (


) for ATP.
  • Determine ATP

    
    :  Titrate ATP (0.1 
    
    
    
    M to 500
    
    
    M) against a fixed concentration of the target kinase and substrate. Plot velocity vs. [ATP] and fit to the Michaelis-Menten equation to find the
    
    
    (e.g., 7.7
    
    
    M for DCLK1)[7].
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyrimidine compound in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1

    
    L of compound, 2 
    
    
    
    L of kinase/substrate mixture, and 2
    
    
    L of ATP (prepared at exactly
    
    
    ). Incubate for 60 minutes at room temperature.
  • Detection: Add 5

    
    L of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 min). Add 10 
    
    
    
    L of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase (incubate 40 min)[2].
  • ATP Shift Assay (The Self-Validation Step): Repeat the

    
     determination at 
    
    
    
    and
    
    
    ATP. Logic: If the compound is a true purine bioisostere binding the hinge region, the apparent
    
    
    will shift to the right (weaken) proportionally as ATP concentration increases, confirming competitive inhibition.

Phase 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR) Causality: Enzymatic assays can be confounded by assay artifacts (e.g., aggregation, redox cycling). SPR confirms direct, reversible 1:1 binding to the target protein and provides kinetic on/off rates (


, 

)[7].
  • Sensor Chip Immobilization: Immobilize the purified recombinant kinase domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the bioisostere in running buffer (e.g., HBS-EP+ with 1% DMSO) to match the exact DMSO concentration of the reference channel to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound over the active and reference flow cells at varying concentrations (e.g., 0.1

    
    M to 50 
    
    
    
    M) at a flow rate of 30
    
    
    L/min. Allow 60 seconds for association and 120 seconds for dissociation.
  • Data Analysis: Subtract the reference cell signal and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate

    
    [7].
    

Conclusion

The strategic deployment of nitrogen heterocycles as purine bioisosteres represents a triumph of rational drug design. By meticulously analyzing the spatial and electronic requirements of the kinase hinge region, researchers can transition from highly polar, metabolically unstable purines to robust, selective, and patentable scaffolds like pyrrolopyrimidines and pyrazolopyrimidines. As the field advances toward dual-targeting agents[5][8] and molecular glue degraders, the deep understanding of bioisosteric replacement will remain a critical tool for the modern drug hunter.

References

1.[6] Jorda, R., Paruch, K., & Krystof, V. (2012). Cyclin-dependent kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres. Current Pharmaceutical Design. Available at: [Link] 2.[1] Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry (via PMC). Available at: [Link] 3.[5] Pujala, B., et al. (2016). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. ACS Medicinal Chemistry Letters (via PMC). Available at: [Link]
4.[4] Ros, S., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. Available at: [Link]
5. Curry, H., et al. (2017). Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat. Journal of Medicinal Chemistry. Available at: [Link]
6.[2] Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Chemical Biology & Drug Design (via PMC). Available at: [Link]
7.[3] Duan, L., et al. (2014). c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation. PLoS One (via PMC). Available at: [Link]
8.[7] Zhao, Y., et al. (2021). Structural Basis of Inhibition of DCLK1 by Ruxolitinib. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Guide: Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5)

[1][2]

Executive Summary

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Belonging to the imidazopyridine class, this compound serves as a critical scaffold in the development of anticancer, antimicrobial, and antiviral agents.[1][2] Its structural duality—combining a pyridine ring with an imidazole core—provides unique hydrogen-bonding capabilities and pi-stacking interactions essential for target protein binding.[1]

This guide provides a comprehensive technical profile, safety assessment, and handling protocol for researchers working with this substance.[1] Note: This compound is frequently confused with o-phenylenediamine (CAS 95-54-5) in automated databases; this guide strictly addresses the imidazopyridine ester.[1]

Section 1: Chemical Identity & Physicochemical Profile[4][5]

Chemical Fingerprint
PropertyData
Chemical Name Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
CAS Number 93129-54-5
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Structure Description Fused imidazo[4,5-b]pyridine core with an ethyl ester moiety at the C2 position.[1][3][4][5]
SMILES CCOC(=O)C1=NC2=C(N1)N=CC=C2 (Predicted)
Physicochemical Properties[1][10]
  • Physical State: Solid (Crystalline powder).[1][6]

  • Color: Typically off-white to pale yellow.[1]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF).[1]

    • Moderate: Methanol, Ethanol (often with heating).[1]

    • Low: Water (Hydrophobic ester functionality limits aqueous solubility).[1]

  • Melting Point: Predicted range 180–220°C (based on structural analogs like 2-substituted imidazo[4,5-b]pyridines).[1]

  • Stability: Stable under normal conditions; however, the ester bond is susceptible to hydrolysis under strong acidic or basic conditions.[1]

Section 2: Hazard Identification & Risk Assessment (GHS)[1][11]

GHS Classification (Predicted/Analog-Based)

As a research chemical, a full REACH dossier may not be available.[1] The following classification is derived from Structure-Activity Relationships (SAR) of the imidazopyridine ester class.

Signal Word: WARNING

Hazard ClassCodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][6]Basic nitrogen atoms can interact with skin lipids/proteins, causing local inflammation.[1]
Eye Irritation H319 Causes serious eye irritation.[1][6][7][8][9]Crystalline particulates and pH effects upon dissolution in tear fluid lead to conjunctival irritation.[1]
STOT-SE H335 May cause respiratory irritation.[1][7][9]Inhalation of fine dusts triggers mucosal irritation in the upper respiratory tract.[1]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8][9][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7][8][9][10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6][7][8][10] Remove contact lenses if present and easy to do.[1][6][7][8][10] Continue rinsing.[1][6][7][8][10]

Section 3: Safe Handling, Storage, & Engineering Controls

Engineering Controls
  • Primary Containment: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can generate static charge, leading to dispersion or ignition risks.[1]

Storage Protocols
  • Temperature: 2–8°C (Refrigerated) . While likely stable at room temperature, cold storage preserves the integrity of the ester group against slow hydrolysis.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Moisture sensitivity is a concern for the ester linkage over long durations.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and moisture ingress.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (US) or P2 (EU) dust mask for minor handling.[1] For larger quantities (>1g) or spill cleanup, use a half-face respirator with P100/P3 cartridges.[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for fine powders that can drift behind lenses.[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended when dissolving in penetrating solvents like DMSO.[1]

Section 4: Experimental Protocols & Workflows

Solubilization Protocol (Stock Solution)

To prepare a 100 mM stock solution for biological assays:

  • Calculate: Weigh 19.12 mg of CAS 93129-54-5.[1]

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Emergency Response Logic

The following diagram outlines the decision logic for exposure incidents involving this compound.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure RouteStart->TypeInhalationInhalation (Dust)Type->InhalationSkinSkin ContactType->SkinEyeEye ContactType->EyeAction_Inh1. Move to Fresh Air2. Oxygen if breathing difficult3. Seek Medical AttentionInhalation->Action_InhAction_Skin1. Brush off dry powder2. Wash with soap & water (15 min)3. Remove contaminated clothesSkin->Action_SkinAction_Eye1. Do NOT rub eyes2. Rinse with water (15 min)3. Lift eyelids occasionally4. Consult OphthalmologistEye->Action_EyeReportFile Incident Report &Review SDSAction_Inh->ReportAction_Skin->ReportAction_Eye->Report

Caption: Decision matrix for emergency response following exposure to CAS 93129-54-5.

Section 5: Structural & Reactivity Analysis[1]

Reactivity Map

Understanding the reactive sites is crucial for synthesis planning and safety.[1]

  • Site A (Ester): Susceptible to nucleophilic attack (hydrolysis, transesterification).[1]

  • Site B (Pyridine Nitrogen): Basic site, can form salts or coordinate metals.[1]

  • Site C (Imidazole NH): Acidic proton (pKa ~12-13), can be deprotonated by strong bases (NaH, K2CO3) for alkylation.[1]

ReactivityMapCoreEthyl 1H-imidazo[4,5-b]pyridine-2-carboxylateEsterEthyl Ester Group(Electrophilic)Core->EsterContainsPyridinePyridine Ring(Basic/H-Bond Acceptor)Core->PyridineContainsImidazoleImidazole NH(Weakly Acidic)Core->ImidazoleContainsReaction1Hydrolysis -> AcidEster->Reaction1Aq. Base/AcidReaction2Salt FormationPyridine->Reaction2Strong AcidsReaction3N-AlkylationImidazole->Reaction3Base + Alkyl Halide

Caption: Functional group analysis and potential chemical transformations for CAS 93129-54-5.[1]

References

  • Shelke, R. N., et al. (2017).[1][11] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1][11] Retrieved from [Link]

  • PubChem. (2024).[1][12] Compound Summary: Imidazo[4,5-b]pyridine Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Methodological & Application

Application Note: Regioselective Synthesis of Pyrido[2,3-b]pyrazine Scaffolds via Condensation of 2,3-Diaminopyridine with Diethyl Ketomalonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b]pyrazines are privileged pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors and other targeted therapeutics. This application note details a robust, high-yielding protocol for the regioselective condensation of 2,3-diaminopyridine with diethyl ketomalonate (also known as diethyl mesoxalate). By leveraging the differential nucleophilicity of the diamine's functional groups, this metal-free method efficiently yields ethyl 2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylate (which exists in tautomeric equilibrium with ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate) in high purity.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, I emphasize that successful heterocycle synthesis relies on understanding the electronic microenvironments of your starting materials. The condensation of 1,2-diamines with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketoesters is a classical approach to quinoxaline and pyrazine derivatives. However, when employing an unsymmetrical bis-nucleophile like 2,3-diaminopyridine, controlling regioselectivity is the primary challenge.

The Causality of Regioselection: The two amino groups on 2,3-diaminopyridine are not electronically equivalent. The 3-amino group behaves as a standard aromatic amine. In contrast, the 2-amino group exhibits amidine-like resonance, heavily delocalizing its lone pair into the adjacent pyridine ring nitrogen. Consequently, the 3-amino group is significantly more nucleophilic .

During the reaction, the 3-amino group preferentially attacks the most electrophilic center of diethyl ketomalonate—the central ketone carbonyl—forming an initial imine intermediate. Subsequent intramolecular cyclization is driven by the less nucleophilic 2-amino group attacking one of the adjacent ester carbonyls. The expulsion of ethanol yields the highly stable lactam core[1].

Reagent Profiling & Stoichiometry

To ensure complete conversion while avoiding difficult-to-remove byproducts, a slight excess of the bis-electrophile is utilized.

Table 1: Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountMolesRole
2,3-Diaminopyridine 109.131.001.09 g10.0 mmolBis-nucleophile
Diethyl ketomalonate 174.151.051.83 g10.5 mmolBis-electrophile
Absolute Ethanol 46.07N/A20 mLN/ASolvent

Step-by-Step Experimental Protocol

Self-Validating Workflow: This protocol is designed to be a self-validating system. The target product exhibits significantly lower solubility in ethanol than the starting materials. The spontaneous formation of a dense precipitate during reflux serves as an immediate visual confirmation of successful cyclization, driving the equilibrium forward via Le Chatelier's principle.

Step 1: Reaction Setup
  • Equip an oven-dried 100 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.

  • Suspend 2,3-diaminopyridine (1.09 g, 10.0 mmol) in 20 mL of absolute ethanol. Stir at room temperature (20–25 °C) until a homogenous or near-homogenous solution is achieved.

Step 2: Controlled Addition
  • Critical Insight: Add diethyl ketomalonate (1.83 g, 10.5 mmol) dropwise over 10 minutes using an addition funnel or syringe. Performing this addition at room temperature rather than at reflux prevents uncontrolled oligomerization and suppresses the formation of bis-imine byproducts.

Step 3: Reflux & Cyclization
  • Gradually heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.

  • Maintain reflux for 4 to 6 hours.

  • Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the diamine spot (

    
     ~0.2) and the appearance of a new UV-active spot (
    
    
    
    ~0.5) indicates conversion. A dense precipitate will form as the reaction progresses.
Step 4: Isolation & Purification
  • Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize product precipitation.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by cold diethyl ether (10 mL). This sequential washing removes unreacted diethyl ketomalonate and trace colored impurities without dissolving the product.

  • Dry the solid under high vacuum at 40 °C for 4 hours to afford the product as a pale yellow to off-white solid.

Reaction Optimization & Troubleshooting

Table 2: Solvent and Condition Optimization

SolventTemp (°C)TimeYield (%)PurityObservations / Causality
Ethanol (Abs) 78 (Reflux)6 h75–82%>95%Optimal. Product precipitates upon cooling; enables simple filtration workup.
Acetic Acid 118 (Reflux)3 h60–65%~90%Faster reaction kinetics, but requires tedious aqueous workup to neutralize the acid.
THF 66 (Reflux)12 h<40%<80%Poor solubility of the diamine leads to incomplete reaction and complex mixtures.

Workflow Visualization

G R1 2,3-Diaminopyridine (Nucleophile) I1 Nucleophilic Attack 3-Amino group attacks central ketone R1->I1 R2 Diethyl Ketomalonate (Electrophile) R2->I1 I2 Imine Intermediate N4=C(COOEt)2 I1->I2 - H2O I3 Intramolecular Cyclization 2-Amino group attacks ester carbonyl I2->I3 P1 Ethyl 2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylate (Target Product) I3->P1 - EtOH

Mechanism of pyrido[2,3-b]pyrazine formation via regioselective condensation and cyclization.

References

  • Source: nih.
  • Source: electronicsandbooks.
  • Source: molaid.

Sources

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Preparation of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Era in Drug Discovery and Materials Science

Imidazo[4,5-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry and materials science. Their structural resemblance to purines has made them a focal point in the development of novel therapeutics, including kinase inhibitors for anticancer therapy, and potent antimicrobial agents.[1][2] The traditional synthesis of these compounds, however, often involves lengthy reaction times, harsh conditions, and moderate yields, creating a bottleneck in drug discovery and development pipelines.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with significantly higher yields and purity.[3][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives, complete with detailed protocols, mechanistic insights, and a comparative analysis against traditional methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for the efficient synthesis of these valuable heterocyclic compounds.

The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects

The advantages of MAOS extend beyond simple rapid heating. Microwave energy interacts with polar molecules and ions in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. This direct and efficient energy transfer leads to a rapid and uniform increase in temperature throughout the reaction medium, minimizing thermal gradients and side reactions often associated with conventional heating.[5] The result is a cleaner reaction profile, reduced byproduct formation, and simplified purification.[5]

Key advantages of employing microwave irradiation in the synthesis of imidazo[4,5-b]pyridine derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that typically require several hours of refluxing can often be completed in minutes under microwave irradiation.[3]

  • Increased Yields and Purity: The precise and uniform heating often leads to higher conversion rates and cleaner products.[4][6]

  • Energy Efficiency: Direct energy transfer to the reactants is more energy-efficient than heating an entire oil bath and reaction vessel.

  • Alignment with Green Chemistry Principles: The reduction in reaction time, increased yields, and potential for solvent-free reactions contribute to a more sustainable synthetic approach.[1]

Core Synthetic Strategies and Mechanistic Insights

The microwave-assisted synthesis of imidazo[4,5-b]pyridines typically involves the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine with a suitable electrophile. Several effective strategies have been developed, including one-pot multi-component reactions that further enhance synthetic efficiency.

Strategy 1: Condensation of 2,3-Diaminopyridine with Carboxylic Acids

A common and straightforward approach involves the reaction of 2,3-diaminopyridine with a carboxylic acid under acidic conditions. Microwave irradiation significantly accelerates this condensation and subsequent intramolecular cyclization to form the imidazole ring.

Plausible Reaction Mechanism:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Aromatization A 2,3-Diaminopyridine C Protonated Carboxylic Acid A->C Nucleophilic Attack B Carboxylic Acid B->C Protonation (Acid Catalyst) D Amide Intermediate C->D Water Elimination E Tetrahedral Intermediate D->E Nucleophilic Attack F Imidazo[4,5-b]pyridine E->F Proton Transfer & Water Elimination

General mechanism for the condensation of 2,3-diaminopyridine with a carboxylic acid.
Strategy 2: One-Pot, Three-Component Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecule synthesis. In the context of imidazo[4,5-b]pyridines, a one-pot reaction of a 2-aminopyridine derivative, an aldehyde, and an isocyanide under microwave irradiation provides a rapid entry to diverse 3-amino-imidazo[1,2-a]pyridines, a related and important class of compounds.[7] While this specific example leads to the [1,2-a] isomer, similar MCR strategies can be adapted for the synthesis of the [4,5-b] scaffold.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and microwave reactor used.

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

This protocol describes the reaction of 5-bromo-2,3-diaminopyridine with various substituted aldehydes.

Materials:

  • 5-Bromopyridine-2,3-diamine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer bar

Instrumentation:

  • A dedicated microwave synthesizer (e.g., CEM Discover SP)

Procedure:

  • To a 10 mL microwave synthesis vial, add 5-bromopyridine-2,3-diamine (1.0 mmol), the substituted aldehyde (1.0 mmol), and a magnetic stirrer bar.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow:

G A Reactant Preparation: - 2,3-Diaminopyridine - Aldehyde/Carboxylic Acid - Solvent B Microwave Irradiation: - Set Temperature - Set Time - Stirring A->B C Work-up: - Cooling - Filtration - Washing B->C D Purification: - Recrystallization or - Column Chromatography C->D E Characterization: - NMR - Mass Spectrometry - IR Spectroscopy D->E

General workflow for microwave-assisted synthesis of imidazo[4,5-b]pyridines.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods.

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine8 hours, 75%10 minutes, 92%[1]
6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine10 hours, 72%12 minutes, 90%[1]
6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine8 hours, 78%10 minutes, 94%[1]
2-Aryl-imidazo[1,2-a]pyridines (general)2-15 hours, lower yields2-8 minutes, higher yields[3]

Table 1: Comparison of conventional and microwave-assisted synthesis for selected imidazo[4,5-b]pyridine derivatives.

Purification and Characterization

After the reaction is complete, the crude product is typically purified to remove any unreacted starting materials and byproducts.

Purification:

  • Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure product crystallizes out, leaving impurities in the solution. Ethanol is often a suitable solvent for imidazo[4,5-b]pyridine derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components based on their polarity.

Characterization:

The structure and purity of the synthesized imidazo[4,5-b]pyridine derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[4,5-b]pyridine derivatives. The dramatic reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in drug discovery and materials science.[4][6] The ability to rapidly generate libraries of these important heterocyclic compounds will undoubtedly accelerate the identification of new lead candidates for a variety of therapeutic targets. As microwave technology continues to evolve, we can anticipate even more efficient and scalable synthetic methodologies, further solidifying the role of MAOS as a cornerstone of modern organic synthesis.

References

  • Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 594-599.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Kaur, M., et al. (2021). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society.
  • G, A., & P, S. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Current Microwave Chemistry, 10(1), 3-10. Available at: [Link]

  • RSC Publishing. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

  • El-Sayed, M. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][5]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry.

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125. Available at: [Link]

  • Z. für Naturforschung. (2005). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1(2), 15-19. Available at: [Link]

  • Motevalli, K., Yaghoubi, Z., & Mirzazadeh, R. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. E-Journal of Chemistry, 9(3), 1047-1052.
  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules.
  • Arkivoc. (2009). Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions. Arkivoc, 2009(11), 1-10.
  • Schwerkoske, J. D., et al. (2006). A multicomponent approach to 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 47(45), 7939-7942.

Sources

Application Note: One-Pot Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purines and exhibiting potent activity as kinase inhibitors, anticancer agents, and varying GPCR ligands.[1] Classical synthesis often requires harsh dehydration conditions (e.g., polyphosphoric acid at high temperatures). This guide details a robust, high-yielding one-pot oxidative cyclization protocol using 2,3-diaminopyridine and aldehydes.[2][3] We prioritize a Sodium Metabisulfite (Na₂S₂O₅) mediated approach for its reliability and scalability, alongside a "Green" catalyst-free aqueous protocol for sustainability.

Mechanistic Insight & Reaction Logic

Understanding the reaction pathway is critical for troubleshooting and optimization. The one-pot synthesis proceeds through a cascade of three distinct chemical events:

  • Condensation: The more nucleophilic 3-amino group of 2,3-diaminopyridine attacks the aldehyde carbonyl to form a Schiff base (Imine) .

  • Cyclization: The adjacent 2-amino group performs an intramolecular nucleophilic attack on the imine carbon, closing the ring to form a dihydro-imidazo[4,5-b]pyridine intermediate.

  • Oxidative Aromatization: This is the rate-determining step in many variations. The dihydro-intermediate is unstable and must be oxidized (dehydrogenated) to form the aromatic imidazole ring. In our primary protocol, Na₂S₂O₅ acts as the oxidant source; in the green protocol, atmospheric oxygen serves this role.

Pathway Visualization

The following diagram illustrates the reaction coordinate and key intermediates.

ReactionMechanism Start 2,3-Diaminopyridine + Aldehyde Imine Schiff Base (Intermediate I) Start->Imine Condensation (-H₂O) Dihydro Dihydro-imidazo pyridine (Intermediate II) Imine->Dihydro Intramolecular Cyclization Product 2-Substituted Imidazo[4,5-b]pyridine Dihydro->Product Oxidative Aromatization (Na₂S₂O₅ or O₂/-2H)

Figure 1: Step-wise mechanistic pathway from condensation to oxidative aromatization.[4][5]

Experimental Protocols

Protocol A: The "Gold Standard" (Na₂S₂O₅ Mediated)

Why this method? Sodium metabisulfite serves a dual role: it facilitates the formation of bisulfite adducts with aldehydes (enhancing solubility and reactivity) and acts as a mild oxidant to drive the final aromatization step. It is tolerant of diverse functional groups.[6][7][8]

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[9]

  • Aromatic/Heteroaromatic Aldehyde (1.0 - 1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for insoluble substrates)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (5 mmol) in Ethanol (15 mL).

  • Activator Addition: Add Na₂S₂O₅ (5 mmol) dissolved in Water (15 mL) to the aldehyde solution. Stir at room temperature for 15 minutes. Observation: A white precipitate of the bisulfite adduct may form; this is normal.

  • Amine Addition: Add 2,3-Diaminopyridine (5 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) .

  • Monitoring: Monitor reaction progress via TLC (typically 30% EtOAc in Hexane). The reaction usually completes within 3–5 hours .

    • Checkpoint: The disappearance of the diamine spot and the appearance of a fluorescent blue/purple spot (under UV 254nm) indicates product formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g).

    • Crucial Step: Neutralize the solution to pH ~7-8 using 10% NaHCO₃ or NH₄OH. This ensures the pyridine nitrogen is deprotonated and the product precipitates.

  • Isolation: Filter the solid precipitate, wash copiously with cold water, and dry.

  • Purification: Recrystallize from Ethanol or EtOH/Water. Column chromatography is rarely needed unless the aldehyde contained sensitive side-groups.

Protocol B: The "Green" Approach (Catalyst-Free Aqueous Reflux)

Why this method? For industrial scalability and environmental compliance, avoiding oxidants and organic solvents is superior. This method relies on the high temperature of boiling water and air oxidation.

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[9]

  • Aldehyde (1.0 equiv)

  • Solvent: Deionized Water[10]

Step-by-Step Methodology:

  • Setup: Suspend 2,3-Diaminopyridine (5 mmol) and Aldehyde (5 mmol) in Water (30 mL) in a round-bottom flask.

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring open to the atmosphere (or with a loose condenser to allow air exchange).

  • Duration: Reflux for 6–10 hours .

    • Note: Reaction times are generally longer than Protocol A due to the absence of a chemical oxidant.

  • Isolation: Cool the mixture. The product typically crystallizes out of the water. Filter, wash with water, and dry.

Scope and Limitations

The following table summarizes the performance of Protocol A across different electronic environments.

Substrate TypeAldehyde ExampleYield (Protocol A)Reaction TimeNotes
Electron-Neutral Benzaldehyde85-92%3 hStandard benchmark.
Electron-Withdrawing 4-Nitrobenzaldehyde90-95%2-3 hFaster reaction; EWG activates carbonyl.
Electron-Donating 4-Methoxybenzaldehyde75-82%5-6 hSlower step 1 (Schiff base formation).
Heterocyclic Pyridine-3-carbaldehyde80-88%4 hGood tolerance; product may require pH adjustment.
Steric Hindrance 2,6-Dichlorobenzaldehyde60-70%8-12 hSteric bulk impedes ring closure.

Troubleshooting & Self-Validation

A robust protocol must include "self-checks." Use this logic flow to diagnose issues.

Troubleshooting Issue Problem Detected Check1 Is Starting Material (Diamine) consumed? Issue->Check1 Branch1 NO Check1->Branch1 Stalled Branch2 YES Check1->Branch2 Consumed Action1 Reaction stalled at Imine Formation. Add mild acid (AcOH) or increase Temp. Branch1->Action1 Check2 Is Intermediate (Dihydro) visible? Branch2->Check2 Action2 Oxidation Incomplete. Add more Na₂S₂O₅ or bubble Air. Check2->Action2 Yes Action3 Product likely formed but soluble. Check pH (must be >7) for precipitation. Check2->Action3 No

Figure 2: Logical troubleshooting flow for reaction monitoring.

Key Validation Checkpoint:

  • The "Blue Shift": 2,3-Diaminopyridine is often non-fluorescent or weakly fluorescent. The formation of the imidazo[4,5-b]pyridine core typically results in a compound with distinct fluorescence under UV light. Use this as a quick visual confirmation of cyclization.

References

  • Shelke, R. N., et al. (2017).[11] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[11] Link

  • Kale, R. P., et al. (2009). "Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation." Tetrahedron Letters, 50(16), 1780-1782. Link

  • Göker, H., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine." Link

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link

Sources

Application Note: Controlled Hydrolysis of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate. This guide deviates from standard templates to address the specific physicochemical challenges of the imidazopyridine scaffold, specifically its zwitterionic nature and potential for decarboxylation.

Executive Summary & Strategic Context

The 1H-imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antagonists, and antiviral agents due to its resemblance to purine bases. The 2-carboxylate derivative serves as a critical branch point for amide coupling or heterocycle formation.

While ester hydrolysis is a fundamental transformation, this specific substrate presents two distinct challenges:

  • Amphoteric Solubility: The product contains a basic pyridine nitrogen (

    
    ), an acidic imidazole proton (
    
    
    
    ), and a carboxylic acid (
    
    
    ). This creates a zwitterionic species that is highly water-soluble at neutral pH, making standard extraction protocols (liquid-liquid extraction) ineffective.
  • Decarboxylation Risk: Like many 2-carboxy-azoles, the free acid is prone to thermal decarboxylation to the parent imidazo[4,5-b]pyridine if heated excessively in acidic media.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water system, optimized for mildness and ease of isolation via isoelectric precipitation.

Mechanistic Insight & Reaction Logic

The hydrolysis proceeds via a standard B


2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling the ethoxide leaving group.

  • Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium (and the ethoxide), forming the carboxylate salt. This step is irreversible and drives the equilibrium to completion.

Critical Consideration: The imidazo[4,5-b]pyridine ring is electron-deficient. This makes the ester carbonyl more electrophilic than a standard phenyl ester, allowing the reaction to proceed rapidly at ambient temperature without harsh reflux.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical isolation logic.

G Start Ethyl Ester (Substrate) Reagent LiOH / THF / H2O (Saponification) Start->Reagent Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Salt Lithium Carboxylate (Soluble Salt) Inter->Salt Elimination of EtO- Acidification Acidify to pH 3.0 (HCl) Salt->Acidification Workup Product Free Acid Product (Precipitate) Acidification->Product Isoelectric Precipitation

Figure 1: Reaction workflow from ester substrate to isolated zwitterionic acid.

Experimental Protocol

Materials & Equipment[1]
  • Substrate: Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (1.0 equiv).

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 equiv). Note: Excess base is required to neutralize the HCl salt if the starting material is supplied as a hydrochloride.

  • Solvent: Tetrahydrofuran (THF) (HPLC grade) and Deionized Water.

  • Acid: 1M Hydrochloric Acid (HCl).

  • Equipment: pH meter (calibrated), rotary evaporator, vacuum filtration setup.

Procedure (Standard Scale: 1.0 g)
StepActionRationale / Checkpoint
1 Dissolution Dissolve 1.0 g (5.23 mmol) of ethyl ester in 10 mL THF.The ester is moderately soluble in THF. A clear solution ensures homogeneous kinetics.
2 Reagent Prep Dissolve 0.55 g (13.1 mmol, 2.5 eq) LiOH·H₂O in 5 mL Water.Pre-dissolving the base prevents "hot spots" of high concentration that could degrade the ring.
3 Addition Add the aqueous LiOH dropwise to the THF solution with vigorous stirring.Checkpoint: The solution may turn slightly yellow/orange due to deprotonation of the imidazole NH.
4 Reaction Stir at Room Temperature (20-25°C) for 2-4 hours.Validation: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the high Rf ester spot and the appearance of a baseline spot (salt).
5 Concentration Evaporate the THF under reduced pressure (Rotavap, 40°C bath).Removing organic solvent is critical to maximize the yield of the precipitation step later. You will be left with an aqueous solution.
6 Filtration (Optional) If the aqueous solution is cloudy, filter through Celite.Removes any unreacted lipophilic impurities.
7 Precipitation (Critical) Cool the aqueous solution to 0-5°C. Slowly add 1M HCl while monitoring pH.Target pH: 3.0 - 3.5 . This is the isoelectric point where the zwitterion has net neutral charge and lowest solubility.
8 Isolation Stir the slurry for 30 mins at 0°C. Filter the white/off-white solid.Allow crystal growth to ensure easy filtration.
9 Washing Wash the cake with cold water (2 x 5 mL) followed by Acetone (1 x 5 mL).Water removes inorganic salts (LiCl). Acetone removes trace water and speeds up drying.
10 Drying Dry under high vacuum at 40°C for 12 hours.Warning: Do not exceed 60°C. Higher temperatures risk decarboxylation of the free acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

NMR Characterization (DMSO-d6)[2]
  • Proton Loss: The most distinct indicator of hydrolysis is the disappearance of the ethyl group signals: a quartet at

    
     ppm and a triplet at 
    
    
    
    ppm.
  • Aromatic Shift: The pyridine ring protons often shift slightly downfield (0.1 - 0.2 ppm) upon conversion of the ester to the acid due to the change in electronics.

  • Diagnostic Peaks:

    • 
       ppm (Broad s, 1H, COOH/NH - exchangeable).
      
    • 
       ppm (dd, 1H, Pyridine H-5).
      
    • 
       ppm (dd, 1H, Pyridine H-7).
      
    • 
       ppm (dd, 1H, Pyridine H-6).[2]
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product remained in solution (pH miss).The product is amphoteric. If pH < 2, it forms the soluble HCl salt. If pH > 5, it forms the Li salt. Readjust pH strictly to 3.0-3.5.
Product is an Oil THF not fully removed.THF acts as a cosolvent, keeping the acid in solution or oiling it out. Ensure THF is stripped completely before acidification.
Decarboxylation Overheating.If the product lacks the COOH signal and matches the parent heterocycle, the drying temp was too high. Dry at RT over P₂O₅.

References

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives

    • Source: ChemicalBook & ResearchGate D
    • Relevance: Confirms stability of the 2-carboxylic acid under oxidative reflux conditions, supporting the viability of room temper
    • Link:

  • General Hydrolysis of Heterocyclic Esters

    • Source: Organic Chemistry Portal.
    • Relevance: Provides foundational mechanism for base-catalyzed hydrolysis of electron-deficient heteroarom
    • Link:

  • Isoelectric Point & Zwitterion Handling

    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Discusses the solubility profiles of imidazo-pyridine derivatives and the necessity of pH control during isol
    • Link:

  • Decarboxylation Risks in Azoles

    • Source: Journal of Organic Chemistry (JOC).
    • Relevance: Contextualizes the thermal instability of 2-carboxy-azoles, necessitating the low-temper
    • Link:

Sources

Application Note: Leveraging Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate in Pharmacophore Design and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists Content Type: Technical Guide & Experimental Protocols

Introduction: The Imidazo[4,5-b]pyridine Privileged Scaffold

In contemporary drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The imidazo[4,5-b]pyridine core represents one of the most versatile heteroaromatic systems in this category[1]. Structurally analogous to endogenous purines (adenine and guanine), this fused bicyclic system acts as a highly effective bioisostere.

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 93129-54-5) serves as a critical, advanced building block for synthesizing these therapeutic agents. By featuring a reactive ethyl ester at the C2 position and multiple functionalizable nitrogen atoms (N1, N3, N4), it allows medicinal chemists to rapidly generate diverse libraries of kinase inhibitors, proton pump antagonists, and antimicrobial agents[2][3].

Mechanistic Causality: Why This Pharmacophore Works

As a Senior Application Scientist, it is crucial to understand why a specific scaffold is chosen rather than just how to synthesize it. The efficacy of the imidazo[4,5-b]pyridine pharmacophore is rooted in its physicochemical and electronic properties:

  • ATP-Hinge Region Anchoring: In oncology, targeting the ATP-binding pocket of kinases (such as BRAF, Aurora Kinases, and CDKs) requires robust hydrogen bonding. The pyridine nitrogen (hydrogen bond acceptor) and the adjacent imidazole NH (hydrogen bond donor) form a bidentate interaction motif that perfectly mimics the binding of the adenine ring of ATP[1].

  • Tautomeric Flexibility: The 1H and 3H tautomeric forms of the imidazole ring allow the molecule to dynamically adapt to the electronic microenvironment of a target protein's binding site[4].

  • C2-Ester as a Divergent Handle: The ethyl carboxylate group at the 2-position is strategically placed. It extends out of the kinase hinge region toward the solvent-exposed area or the DFG-in/out pocket. Modifying this ester (via reduction, amidation, or hydrolysis) directly dictates the molecule's solubility, pharmacokinetics, and target selectivity[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS RAF RAF Kinase (e.g., BRAF) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Imidazo[4,5-b]pyridine Pharmacophore Inhibitor->RAF ATP-competitive inhibition

Fig 1. Interruption of the oncogenic RAF-MEK-ERK signaling cascade by imidazo[4,5-b]pyridine analogs.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the core pharmacophore and its subsequent derivatization. Each step is designed with self-validating checkpoints (e.g., TLC monitoring, regiomeric separation) to ensure high-fidelity library generation.

Protocol A: De Novo Synthesis of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Causality: The core is synthesized via a cyclocondensation reaction between an ortho-diamine and a dicarbonyl compound. Using ethyl glyoxalate or diethyl oxalate ensures the direct installation of the C2-ester without requiring multi-step oxidation of a methyl group[3][5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (10.0 g, 91.6 mmol, 1.0 eq) in 100 mL of absolute ethanol.

  • Addition: Slowly add ethyl glyoxalate (50% solution in toluene, 22.4 g, ~110 mmol, 1.2 eq) to the stirring solution at room temperature[3].

  • Catalysis & Heating: Add a catalytic amount of glacial acetic acid (2 mL). Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours. Validation Check: Monitor the disappearance of the highly polar diamine via TLC (DCM:MeOH 9:1, UV active).

  • Workup: Cool the mixture to 0 °C in an ice bath. The product typically precipitates as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 20 mL), and dry under a high vacuum to yield the title compound as an off-white solid.

Protocol B: Regioselective N-Alkylation

Causality: Alkylating the core alters its steric bulk and electronic distribution. Because the scaffold contains multiple nucleophilic nitrogens, alkylation under basic conditions typically yields a mixture of N1, N3, and N4 regioisomers. The N3 isomer is often preferred for kinase inhibition as it optimally orientates the C2 substituent into the target pocket[4].

Step-by-Step Methodology:

  • Deprotonation: Suspend Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (5.0 g, 26.1 mmol, 1.0 eq) in anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (7.2 g, 52.2 mmol, 2.0 eq) and stir at room temperature for 30 minutes to form the aza-enolate.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 3.4 mL, 28.7 mmol, 1.1 eq) dropwise. Heat to 60 °C for 4 hours.

  • Quenching: Quench the reaction by pouring it into ice water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Regiomer Separation (Critical Step): Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude mixture via flash column chromatography (Hexanes:EtOAc gradient). Validation Check: The N3-alkylated isomer generally elutes first due to lower polarity compared to the N1 and N4 isomers, verifiable via 2D-NOESY NMR[4].

Protocol C: C2-Ester Reduction to 3H-imidazo[4,5-b]pyridin-2-ylmethanol

Causality: Converting the ester to a primary alcohol provides a nucleophilic handle for etherification or a precursor for aldehyde formation (via Dess-Martin oxidation), enabling reductive amination strategies[3].

Step-by-Step Methodology:

  • Reduction: Dissolve the ester core (3.0 g, 15.7 mmol, 1.0 eq) in anhydrous THF (40 mL) under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (0.9 g, 23.5 mmol, 1.5 eq) in small portions. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours[3].

  • Fieser-Fieser Workup: Cool back to 0 °C. Sequentially add 0.9 mL H₂O, 0.9 mL 15% NaOH (aq), and 2.7 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the aluminum salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the pure alcohol.

Workflow SM1 2,3-Diaminopyridine Core Ethyl 1H-imidazo[4,5-b] pyridine-2-carboxylate SM1->Core SM2 Ethyl Glyoxalate SM2->Core Red Ester Reduction (LiAlH4) Core->Red Alk N-Alkylation (Base, R-X) Core->Alk Amid Amidation (Amines, Heat) Core->Amid Alc 2-Hydroxymethyl Derivative Red->Alc Regio N1, N3, N4 Regioisomers Alk->Regio AmideProd C2-Amide Derivatives Amid->AmideProd

Fig 2. Divergent synthetic workflow utilizing ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate.

Quantitative Data: Target Profiling & Biological Activity

The functionalization of the ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate core directly influences its biological target. The table below summarizes representative pharmacological data across various therapeutic domains based on the derivatization of this scaffold.

Biological TargetPharmacophore ModificationTypical Activity RangePrimary IndicationMechanism / Notes
BRAF / MEK Kinases C2-Amidation, N3-Aryl substitutionIC₅₀: 10 – 50 nMMelanoma, Solid TumorsATP-competitive inhibition; disrupts RAF-MEK-ERK cascade[5].
Aurora Kinases (A/B) C2-Alcohol derivative, N1-AlkylIC₅₀: 5 – 100 nMOncology (Antimitotic)Induces defective cell survival and apoptosis in tumor models[2].
Bacterial DNA Gyrase C2-Ester retention, C6-HalogenationMIC: 1 – 8 µg/mLGram-positive InfectionsDisrupts bacterial replication; effective against S. aureus and B. cereus[4].
Gastric Proton Pump C2-Sulfinyl linkage (Tenatoprazole analog)IC₅₀: < 1 µMPeptic Ulcer DiseaseIrreversible inhibition of H⁺/K⁺ ATPase via disulfide bond formation[2].

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry / NIH URL:[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI URL:[Link]

  • US10167282B2 - Derivatives as RAF inhibitors for the treatment of cancer Source: Google Patents URL

Sources

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of the Imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Traditional Synthesis

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, celebrated as a versatile purine isostere that serves as a privileged structure in drug discovery.[1][2] Its derivatives are key components in kinase inhibitors developed for oncology, inflammatory diseases, and diabetes.[1] Historically, the synthesis of analogues has been a linear and often laborious process, typically relying on the condensation of pre-functionalized 2,3-diaminopyridines.[3] This approach inherently limits the rapid exploration of chemical space, as each new substituent at the C2-position requires a unique, and often multi-step, synthetic sequence.[3][4]

The advent of direct C-H bond activation has revolutionized this paradigm. By treating C-H bonds as latent functional groups, these methods offer a more atom-economical and convergent route to molecular complexity.[5][6] This guide provides an in-depth exploration of field-proven C-H activation methodologies tailored for the imidazo[4,5-b]pyridine core, moving from the well-established transition-metal-catalyzed reactions to emerging photoredox strategies. Our focus is not merely on the "how" but the "why"—elucidating the mechanistic rationale behind the choice of catalysts, reagents, and conditions to empower researchers in their own synthetic endeavors.

Part 1: The Workhorse: Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis is the most mature and widely applied strategy for the C-H functionalization of heteroaromatics, including the imidazo[4,5-b]pyridine system. Palladium and copper complexes, in particular, have proven highly effective.

Palladium/Copper Co-Catalyzed C2-Arylation: A Paradigm of Regiocontrolled Synthesis

The C2-position of the imidazo[4,5-b]pyridine core is the most electronically activated and sterically accessible site for C-H functionalization. However, early attempts at direct arylation of the unprotected scaffold were largely unsuccessful.[3]

The Causality Behind Experimental Choices: The N3-Protection Strategy

The primary obstacle is the presence of the imidazole N-H proton. The unprotected scaffold can act as a bidentate ligand, chelating the metal catalyst through the N3 and N4 nitrogens, leading to catalyst inhibition or undesired side reactions.[3] Furthermore, competitive N-arylation can occur. The key insight was the strategic protection of the N3-position. The (2-methoxyethoxy)methyl (MEM) group has emerged as an ideal protecting group; it is robust enough to withstand the reaction conditions but can be removed post-functionalization. This simple step unlocks highly regioselective and efficient C2-arylation.[3][7][8]

The reaction proceeds via a proposed concerted-metallation-deprotonation (CMD) mechanism. The palladium catalyst orchestrates the C-H activation, while a copper(I) co-catalyst is crucial for optimal conversion, likely by facilitating the CMD step through coordination to the heterocycle.[3][7][8]

Diagram: Catalytic Cycle for Pd/Cu-Catalyzed C2-Arylation

G cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs & Outputs pd0 Pd(0)L_n pd_oa Ar-Pd(II)-X pd0->pd_oa Oxidative Addition (Ar-X) pd_intermediate [Het-Pd(II)-Ar] Complex pd_oa->pd_intermediate Coordination to Heterocycle (Het-H) pd_het Ar-Pd(II)-Het pd_het->pd0 Reductive Elimination (Ar-Het) product C2-Arylated Product (Ar-Het) pd_het->product pd_intermediate->pd_het C-H Activation / CMD (Base, CuI) ar_x Aryl Halide (Ar-X) ar_x->pd0 het_h N3-MEM-Imidazo- [4,5-b]pyridine (Het-H) het_h->pd_oa base Base (e.g., Cs2CO3) base->pd_intermediate cu CuI cu->pd_intermediate caption Proposed Pd/Cu Catalytic Cycle for C2-Arylation.

Caption: Proposed Pd/Cu Catalytic Cycle for C2-Arylation.

Protocol 1: General Procedure for Microwave-Assisted C2-Arylation [3]

This protocol is a robust starting point for the C2-arylation of N3-MEM protected imidazo[4,5-b]pyridines.

  • Materials:

    • N3-MEM-protected imidazo[4,5-b]pyridine substrate (1.0 eq)

    • Aryl iodide or bromide (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Copper(I) iodide (CuI) (3.0 eq)

    • Cesium carbonate (Cs₂CO₃) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon gas supply

    • Microwave vial (10 mL) with stir bar

  • Experimental Workflow:

    G start Start step1 1. Add Solids to Vial (Substrate, Pd(OAc)2, CuI, Cs2CO3) start->step1 step2 2. Evacuate & Backfill with Argon (3x) step1->step2 step3 3. Add Aryl Halide & Anhydrous DMF step2->step3 step4 4. Seal Vial & Place in Microwave Reactor step3->step4 step5 5. Heat to 150 °C (30-60 min) step4->step5 step6 6. Cool, Filter, Concentrate step5->step6 step7 7. Purify via Column Chromatography step6->step7 end End (C2-Arylated Product) step7->end

    Caption: Workflow for Microwave-Assisted C2-Arylation.

  • Step-by-Step Procedure:

    • Preparation: To a dried microwave vial containing a magnetic stir bar, add the N3-MEM-protected imidazo[4,5-b]pyridine (e.g., 0.25 mmol, 1.0 eq), Pd(OAc)₂ (2.8 mg, 0.0125 mmol, 5 mol%), CuI (143 mg, 0.75 mmol, 3.0 eq), and Cs₂CO₃ (204 mg, 0.625 mmol, 2.5 eq).

    • Inert Atmosphere: Seal the vial with a septum cap, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Reagent Addition: Through the septum, add the aryl halide (0.50 mmol, 2.0 eq) followed by anhydrous DMF (2.5 mL).

    • Reaction: Remove the septum and quickly seal the vial with the appropriate microwave cap. Place the vial in the microwave reactor and heat to 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Rinse the pad with additional ethyl acetate.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the C2-arylated product.

Data Summary: Scope of C2-Arylation [3]

The protocol is compatible with a wide range of aryl halides, including those with electron-donating and electron-withdrawing groups.

Aryl Halide PartnerSubstituent TypeTypical Isolated Yield
4-IodoanisoleElectron-Donating78%
4-IodotolueneElectron-Donating75%
1-Bromo-4-(trifluoromethyl)benzeneElectron-Withdrawing65%
3-IodopyridineHeteroaromatic55%
4-BromobenzonitrileElectron-Withdrawing68%

*Note: Electron-deficient aryl halides may benefit from the addition of a phosphine ligand (e.g., XPhos) and conventional heating in place of microwave irradiation.[3]

Palladium/Copper-Catalyzed C2-Alkenylation

Direct alkenylation at the C2-position provides access to vinyl-substituted imidazo[4,5-b]pyridines, which are valuable precursors for further transformations. A microwave-assisted protocol using a Pd/Cu co-catalyst system has been shown to be effective.[9]

  • Key Reagents & Conditions: The system typically employs Pd(OAc)₂, CuI, a ligand such as 1,10-phenanthroline, and a base like lithium tert-butoxide (tBuOLi) in dioxane at 120 °C under microwave irradiation.[9] This method allows for the coupling of both electron-rich and electron-deficient β-bromostyrenes.[9]

Part 2: Addressing the Challenge of Regioselectivity

The imidazo[4,5-b]pyridine core presents several potential sites for C-H activation. Controlling the regioselectivity is paramount for any synthetic application.

Diagram: Regioselectivity Hotspots

Caption: Key sites for C-H activation on the imidazo[4,5-b]pyridine core.

  • C2-Position (Most Favorable): The C2-proton is the most acidic C-H proton on the scaffold, making it the kinetic and thermodynamic site for deprotonation and subsequent functionalization in most catalytic systems.[7][8]

  • Pyridine Ring (C5, C6, C7): Functionalization on the pyridine ring is more challenging and typically requires either a directing group or a substrate where the C2-position is already blocked. The electronic properties of existing substituents on the pyridine ring will heavily influence the reactivity of the remaining C-H bonds.

  • The Role of N-Protection: As established in Part 1.1, protection of the imidazole nitrogen (specifically N3) is the most critical factor for achieving reliable C2-selectivity. It prevents catalyst chelation and N-functionalization, funneling the reactivity towards the desired C2-H bond.[3]

Part 3: Emerging Frontiers in C-H Activation

While transition-metal catalysis remains the dominant approach, research is actively pushing towards more sustainable and novel activation methods.

Photoredox Catalysis: A Light-Driven Approach

Visible-light photoredox catalysis offers a powerful, metal-free or metal-lean alternative for generating reactive intermediates under exceptionally mild conditions. While specific protocols for the imidazo[4,5-b]pyridine core are still emerging, principles from the closely related imidazo[1,2-a]pyridine isomer are directly applicable.[10][11]

The Mechanistic Principle: The process typically involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, becomes a potent oxidant or reductant. This excited-state catalyst can then interact with a reaction partner to generate a radical species (e.g., a CF₃• radical from a suitable precursor). This radical then adds to the electron-rich imidazo[4,5-b]pyridine ring, usually at the C2 or C3 position for related isomers, to form a radical intermediate, which is then oxidized and deprotonated to yield the final functionalized product.[10]

Potential Applications:

  • Trifluoromethylation: Introduction of a CF₃ group, a critical motif in many pharmaceuticals.

  • Alkylation & Aminomethylation: Forging C-C and C-N bonds using radical precursors generated from carboxylic acids or other sources.[11]

Diagram: Generalized Photoredox Catalytic Cycle

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET or Energy Transfer Radical_Precursor Radical Precursor (e.g., R-X) PC_star->Radical_Precursor Radical Radical (R•) Radical_Precursor->Radical Het_Radical_Adduct Radical Adduct [Het(H)-R]• Radical->Het_Radical_Adduct Het_H Imidazo[4,5-b]pyridine (Het-H) Het_H->Het_Radical_Adduct Product Functionalized Product (Het-R) Het_Radical_Adduct->Product Oxidation & Deprotonation caption Generalized cycle for photoredox-mediated C-H functionalization.

Caption: Generalized cycle for photoredox-mediated C-H functionalization.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. This section provides guidance on common issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective catalyst or reagents. 2. Insufficiently inert atmosphere. 3. Degradation of starting material.1. Use fresh Pd(OAc)₂, ensure base is anhydrous. 2. Improve the evacuation/backfill procedure; use high-purity argon. 3. Confirm stability of the N-protecting group; consider a more robust alternative if necessary.
Formation of Regioisomers 1. Incomplete N3-protection. 2. Competing reaction at other C-H sites under harsh conditions.1. Verify complete protection of the starting material by NMR before starting the reaction.[12] 2. Lower the reaction temperature and extend the reaction time. Screen different ligands or bases.
Formation of N-Arylated Byproduct Unprotected imidazole NH is reacting.This strongly indicates a failure in the N-protection step. Re-run the protection reaction and purify the starting material carefully.
Inseparable Mixture of Products Similar polarity of product and starting material or byproducts.Modify the N-protecting group to significantly alter polarity (e.g., use a more lipophilic group). Optimize chromatography conditions (try different solvent systems or use a different stationary phase).

Conclusion and Future Outlook

Direct C-H activation has fundamentally altered the synthetic approach to the imidazo[4,5-b]pyridine core, enabling a divergent and efficient strategy for analogue synthesis. Palladium-catalyzed C2-arylation of N3-protected substrates stands as the most reliable and well-understood method to date. The future of this field will likely focus on three key areas: 1) developing catalysts that can operate on unprotected scaffolds without compromising regioselectivity, 2) expanding the scope of reactions to include a wider range of functional groups (alkylation, amination, borylation) at various positions, and 3) harnessing photoredox and electrochemical methods to achieve functionalization under even milder and more sustainable conditions. As these new methods mature, they will further accelerate the discovery of novel imidazo[4,5-b]pyridine-based therapeutics.

References

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2018). ResearchGate. Available at: [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. (2026). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. Available at: [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. (2013). PubMed. Available at: [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. (2012). PMC. Available at: [Link]

  • Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. (2024). PubMed. Available at: [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. (2013). RSC Publishing. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PMC. Available at: [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. (2013). RSC Publishing. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (2012). Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (2018). RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Double C–H Arylation Reaction: Tandem Synthesis of Benzo[a]imidazo[5,1,2-cd]indolizines from Imidazo[1,2-a]pyridines and o-Dihaloarenes. (2015). ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Transition Metal‐Catalyzed C–H Functionalization of Imidazo‐fused Heterocycles. (2020). ResearchGate. Available at: [Link]

  • Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. (2018). Organic Chemistry Portal. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). PMC. Available at: [Link]

  • Copper-Catalyzed C–H Functionalization of Pyridines and Isoquinolines with Vinyl Azides: Synthesis of Imidazo Heterocycles. (2014). ACS Publications. Available at: [Link]

  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. (2015). RSC Publishing. Available at: [Link]

  • Copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines: synthesis of imidazopyridine derivatives. (2013). PubMed. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Semantic Scholar. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI. Available at: [Link]

  • HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. (2013). RSC Blogs. Available at: [Link]

  • Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. (1993). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Scheme 1Synthesis of arylated 3H-imidazo[4,5-b]pyridines 11 and 12.... (2013). ResearchGate. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and. (2025). Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Available at: [Link]

Sources

Application Note: Preparation and Validation of GABA-A Receptor Modulators Using Imidazopyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-rich heterocycles, most notably recognized as the core scaffold for non-benzodiazepine


-aminobutyric acid type A (GABA-A) receptor positive allosteric modulators (PAMs)[1]. Compounds such as zolpidem and alpidem utilize this architecture to exert profound sedative, hypnotic, and anxiolytic effects[1][2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive, self-validating framework for synthesizing these precursors and validating their pharmacological activity.

Mechanistic Rationale & Target Biology

The GABA-A receptor is a ligand-gated chloride ion channel, typically assembled as a heteropentamer (e.g.,


, 

,

)[3][4]. While endogenous GABA binds at the

interface, imidazopyridine PAMs bind at an allosteric site located at the

interface[3].

The clinical success of imidazopyridines stems from their tunable subunit selectivity. For example, zolpidem exhibits high affinity for


-containing receptors, effectively isolating sedative-hypnotic efficacy from the myorelaxant and memory-impairing side effects associated with 

,

, and

subunits[2][5].

G GABA GABA (Endogenous Agonist) Receptor GABA-A Receptor (α1β2γ2 Pentamer) GABA->Receptor Binds Orthosteric Site Imidazopyridine Imidazopyridine PAM (e.g., Zolpidem) Imidazopyridine->Receptor Binds Allosteric Site (α1/γ2 Interface) Cl_Channel Chloride Ion Channel Opening Receptor->Cl_Channel Conformational Change Hyperpol Neuronal Hyperpolarization (Inhibitory Signal) Cl_Channel->Hyperpol Cl- Influx

GABA-A receptor activation and allosteric modulation by imidazopyridines.

Synthetic Strategies for Imidazopyridine Precursors

The assembly of the imidazo[1,2-a]pyridine core is generally achieved via two distinct pathways, dictated by the project's scale and diversity requirements.

  • Traditional Bimolecular Condensation : The reaction of a 2-aminopyridine with an

    
    -haloketone. This is the industrial standard for synthesizing specific Active Pharmaceutical Ingredients (APIs) like zolpidem[6][7].
    
  • Groebke-Blackburn-Bienaymé (GBB) Reaction : A three-component reaction (3CR) combining an aldehyde, a 2-aminopyridine, and an isocyanide. This atom-economical route is ideal for rapid Structure-Activity Relationship (SAR) library generation[8][9].

G Start1 2-Amino-5-methylpyridine TradRoute Bimolecular Condensation (Reflux / Flow Chem) Start1->TradRoute GBBRoute Groebke-Blackburn-Bienaymé (3-Component Reaction) Start1->GBBRoute Start2 α-Bromoacetophenone Start2->TradRoute Intermediate Imidazo[1,2-a]pyridine Core (Key Precursor) TradRoute->Intermediate Aldehyde Aldehyde Aldehyde->GBBRoute Isocyanide Isocyanide Isocyanide->GBBRoute GBBRoute->Intermediate Functionalization N,N-Dimethylation & Functionalization Intermediate->Functionalization FinalDrug GABA-A Modulator (Zolpidem/Alpidem) Functionalization->FinalDrug

Synthetic pathways for imidazo[1,2-a]pyridine precursors via traditional and GBB reactions.

Experimental Protocols & Workflows

Protocol A: Synthesis of the Zolpidem Precursor (Bimolecular Condensation)

Target: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine[6]

Step-by-Step Procedure:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) and 2-bromo-4'-methylacetophenone (1.05 eq) in anhydrous ethanol (0.5 M concentration).

  • Reflux the mixture at 85 °C for 12 hours under an inert argon atmosphere[5].

  • Cool the reaction to room temperature. The hydrobromide salt of the product will often precipitate directly.

  • Filter the precipitate, wash with cold ethanol, and neutralize with saturated aqueous

    
    . Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate in vacuo.

Causality & Rationale: Refluxing in a polar protic solvent (ethanol) facilitates the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic


-carbon of the bromoketone. Subsequent cyclization is driven by the thermodynamic stability of the resulting aromatic imidazopyridine system[7].

In-Process Quality Control (IPQC) & Self-Validation:

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a 5% Methanol/DCM mobile phase. The disappearance of the primary amine (ninhydrin stain negative) and the emergence of a highly fluorescent blue spot under long-wave UV (365 nm) confirms the formation of the conjugated core.

  • Downstream Logic: To convert this precursor to zolpidem, the C3 position must be functionalized. Direct Friedel-Crafts alkylation with complex amides is sterically hindered; therefore, a Mannich reaction (formaldehyde + dimethylamine) is used, followed by quaternization with methyl iodide, cyanation, hydrolysis, and final amide coupling with carbonyldiimidazole (CDI)[7].

Protocol B: One-Pot GBB Multicomponent Assembly

Target: Diverse Imidazo[1,2-a]pyridin-3-amine Libraries[10][11]

Step-by-Step Procedure:

  • In a microwave-safe vial, combine an aldehyde (1.0 eq) and a substituted 2-aminopyridine (1.0 eq) in water or methanol.

  • Add a catalytic amount of Scandium triflate (

    
    , 5 mol%) or Acetic Acid (10 mol%).
    
  • Stir for 15 minutes at room temperature to allow imine formation, then add the isocyanide (1.0 eq).

  • Subject the mixture to ultrasound irradiation or microwave heating (100 °C) for 30–60 minutes[10].

  • Purify the crude mixture via automated flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Causality & Rationale: The Lewis/Brønsted acid catalyst is strictly required to activate the intermediate imine. Isocyanides are unique in their ability to undergo


-addition (acting as both a nucleophile and an electrophile at the same carbon atom). The isocyanide attacks the activated imine, followed by a 5-exo-dig cyclization involving the pyridine nitrogen, yielding the product with water as the sole byproduct[10][11].

IPQC & Self-Validation:

  • Validation Check: LC-MS analysis of the crude mixture. Because the GBB reaction is highly atom-economical, the target mass (

    
    ) must exactly equal the sum of the molecular weights of the three building blocks minus one water molecule (18 Da).
    
Protocol C: In Vitro GABA-A Receptor Binding Assay

Target: Quantifying allosteric modulator affinity (


) at specific receptor subtypes[3][4].

Step-by-Step Procedure:

  • Harvest HEK-293 cells stably expressing specific GABA-A subunit combinations (e.g.,

    
     vs. 
    
    
    
    )[4].
  • Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubate 50

    
    g of membrane protein with 1 nM 
    
    
    
    -Flumazenil and varying concentrations of the synthesized imidazopyridine (0.1 nM to 10
    
    
    M) for 60 minutes at 4 °C.
  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Causality & Rationale:


-Flumazenil is utilized because it competitively binds to the benzodiazepine allosteric site at the 

interface—the exact binding pocket for imidazopyridines[3]. Displacement of this radioligand allows for the calculation of the inhibition constant (

) via the Cheng-Prusoff equation.

IPQC & Self-Validation:

  • Validation Check: Non-specific binding (NSB) must be defined using a saturating concentration of a cold competitor (10

    
    M Diazepam). If the specific signal-to-background (total binding vs. NSB) drops below 5:1, the membrane preparation must be discarded due to receptor degradation or uncoupling.
    

Analytical Validation & Quantitative Data

To guide SAR decisions, quantitative binding data must be tabulated to compare subunit selectivity. The table below summarizes typical affinity profiles for classic and experimental imidazopyridine modulators.

Table 1: Comparative Binding Affinities (


) of Imidazopyridine Modulators 
CompoundGABA-A

(

, nM)
GABA-A

(

, nM)
GABA-A

(

, nM)
Pharmacological Profile
Zolpidem ~19~450>5000Highly

-selective sedative-hypnotic[5]
Alpidem ~1~2~4Non-selective anxiolytic (Withdrawn)[1]
DS2 >10000>10000>10000

-selective PAM (Experimental)[4]

Note: The structural conversion of the imidazole nitrogen into a hydrogen bond donor typically leads to a complete loss of


 subtype selectivity, highlighting the strict steric and electronic requirements of the binding pocket[5].

References

1.1 2.2 3.6 4.7 5.3 6.5 7.8 8. 4 9.10 10.11

Sources

Green chemistry synthesis of imidazo[4,5-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for Aurora kinase inhibitors, anticancer agents, and antiviral drugs. Historically, the synthesis of this moiety involved harsh condensation conditions—often requiring high-boiling toxic solvents (DMF, DMSO), strong acids (PPA), or oxidative reagents (Pb(OAc)₄) with poor atom economy.

This Application Note details two validated Green Chemistry protocols for synthesizing 1H-imidazo[4,5-b]pyridine derivatives. These methods prioritize Water/Ethanol solvents , Microwave Irradiation (MW) , and Heterogeneous Catalysis , aligning with the 12 Principles of Green Chemistry while maintaining high yields (>85%) and purity.

Strategic Overview: Traditional vs. Green Approaches

The following table contrasts the legacy route with the modern green protocols detailed in this guide.

FeatureTraditional Method (Legacy)Green Method A (Microwave/Water)Green Method B (Nanocatalysis)
Precursors 2,3-Diaminopyridine + Carboxylic Acids2,3-Diaminopyridine + Aldehydes2,3-Diaminopyridine + Aldehydes
Solvent DMF, DMSO, or PPA (Polyphosphoric Acid)Water or Water:Ethanol (1:1)Ethanol or Solvent-Free
Energy Reflux (120–180°C) for 6–24 hoursMicrowave (80–100°C) for 5–15 minsUltrasound or Stirring (RT–60°C)
Catalyst Stoichiometric oxidants or strong mineral acidsNone (Catalyst-free) or Mild AdditiveReusable Solid Acid / Nanocatalyst
Purification Extraction + Column ChromatographyFiltration + RecrystallizationMagnetic Separation / Filtration
E-Factor High (High waste generation)Low (Approaching zero waste)Low (Recyclable catalyst)

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The formation of the imidazo[4,5-b]pyridine core from 2,3-diaminopyridine and an aldehyde proceeds via a "Condensation-Cyclization-Oxidation" cascade.

Key Insight: In green protocols using aldehydes, the intermediate formed is a dihydro-imidazole. To achieve the aromatic imidazo[4,5-b]pyridine, an oxidative step is required.[1] In open-vessel aqueous reactions, atmospheric oxygen often serves as the stoichiometric oxidant.

ImidazoMechanism Start 2,3-Diaminopyridine + Aldehyde (R-CHO) Imine Schiff Base Intermediate Start->Imine - H2O (Condensation) Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Dihydro Dihydro-imidazo[4,5-b]pyridine (Non-aromatic) Cyclization->Dihydro Ring Closure Oxidation Oxidative Aromatization (Air/O2 or Mild Oxidant) Dihydro->Oxidation Product 1H-Imidazo[4,5-b]pyridine (Aromatic Scaffold) Oxidation->Product - 2H (Aromatization)

Figure 1: Mechanistic cascade for the synthesis of imidazo[4,5-b]pyridines from diamines and aldehydes.

Detailed Experimental Protocols

Protocol A: Catalyst-Free Microwave-Assisted Synthesis in Water

Best for: Rapid library generation, high-throughput screening, and "on-water" chemistry.

Rationale: Water acts not just as a solvent but enhances reactivity via the hydrophobic effect, forcing organic reactants into close proximity. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the condensation step.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Deionized Water (3.0 mL)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Charge: In a 10 mL microwave-compatible vial, add 2,3-diaminopyridine (109 mg, 1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

  • Solvent: Add 3.0 mL of deionized water. The reagents may not dissolve completely; this is expected (suspension).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Cooling: Cool the vessel to room temperature using compressed air (integrated in most reactors).

  • Workup: The product usually precipitates out of the aqueous phase upon cooling.

    • If solid: Filter the precipitate using a Buchner funnel. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • If oily: Extract with Ethyl Acetate (green alternative: 2-MeTHF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol:Water (9:1) if necessary.[2]

Typical Yield: 85–92%

Protocol B: Solid-Acid Catalyzed Synthesis (Scalable)

Best for: Larger scale batches (>5g), moisture-sensitive substrates, or when microwave is unavailable.

Rationale: Using a solid acid catalyst (like Sulfamic Acid or Montmorillonite K-10) replaces corrosive liquid acids. These catalysts are non-volatile, low-toxicity, and easily removed by filtration.

Materials:

  • 2,3-Diaminopyridine (10 mmol)

  • Aromatic Aldehyde (10 mmol)

  • Sulfamic Acid (NH₂SO₃H) (10 mol% - 0.1 g) or Montmorillonite K-10 (0.5 g)

  • Ethanol or Methanol (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2,3-diaminopyridine (1.09 g, 10 mmol) and aldehyde (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add Sulfamic Acid (97 mg).

  • Reaction: Stir the mixture at reflux (78°C) for 45–90 minutes. Monitor by TLC (Mobile phase: EtOAc:MeOH 9:1).

    • Note: The reaction relies on air oxidation for the final step.[1][3] Ensure the flask is not sealed under inert gas; a drying tube open to air is sufficient.

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (approx. 50 g).

    • Stir vigorously for 10 minutes. The solid product will precipitate.

  • Filtration: Filter the solid.

  • Catalyst Removal: If using insoluble clay (K-10), filter the hot reaction mixture before pouring into ice to remove the catalyst. If using Sulfamic acid, the water wash in step 4 removes the water-soluble acid.

  • Drying: Dry the solid in a vacuum oven at 60°C.

Typical Yield: 88–95%

Troubleshooting & Optimization (Expert Insights)

  • Issue: Incomplete Aromatization (Dihydro-intermediate detected).

    • Cause: Insufficient oxidation. The reaction forms the ring but fails to lose the two hydrogens to become aromatic.

    • Solution: Add a mild oxidant. The addition of Iodine (I₂) (10 mol%) or Sodium Metabisulfite (Na₂S₂O₅) promotes the oxidative dehydrogenation step efficiently in green media.

  • Issue: Sticky/Gummy Product.

    • Cause: Impurities or incomplete reaction.

    • Solution: Triturate the crude gum with Diethyl Ether or cold Ethanol. This often induces crystallization of the pure heterocycle.

  • Substrate Scope: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde generally accelerate the reaction (higher electrophilicity). Electron-donating groups (e.g., -OMe) may require longer reaction times (increase MW hold time to 20 mins).

References

  • Microwave-Assisted Synthesis in Water

    • Behbehani, H., & Ibrahim, H. M. (2012). Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4,5]imidazo[1,2-b]pyridazines via intramolecular SNAr. RSC Advances.
  • Catalyst-Free/Green Protocols

    • Liu, J., Lei, M., & Hu, L. (2012). A catalyst-free reaction in water: synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)
  • Review of Imidazo[4,5-b]pyridine Synthesis

    • Gierczyk, B., & Zalas, M. (2022).
  • Nanocatalysis in Heterocycle Synthesis

    • Dandia, A., et al. (2021). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate. Imidazo[4,5-b]pyridines are critical pharmacophores in drug development, frequently utilized in the design of potent anticancer agents, such as CDK9 inhibitors[1] and dual FLT3/Aurora kinase inhibitors[2].

However, the cyclocondensation of 2,3-diaminopyridine with diethyl oxalate (or its equivalents) is notoriously prone to low yields due to incomplete cyclodehydration, ester hydrolysis, and oxidative degradation. This guide provides field-proven, mechanistic solutions to optimize your synthetic workflows.

Mechanistic Pathways & Diagnostic Workflows

Understanding the reaction kinetics is the first step in troubleshooting. The condensation occurs in two distinct phases: a rapid initial amidation to form a monoamide intermediate, followed by a slower, thermodynamically demanding intramolecular cyclodehydration to form the fused imidazole ring.

ReactionPathway N1 2,3-Diaminopyridine + Diethyl Oxalate N2 Monoamide Intermediate N1->N2 Amidation (Fast) N3 Ethyl 1H-imidazo[4,5-b] pyridine-2-carboxylate N2->N3 Cyclodehydration (-H2O, Slow) N4 Hydrolysis Byproduct (Carboxylic Acid) N3->N4 Trace Water/Acid

Mechanistic pathway and potential side reactions during imidazopyridine cyclization.

When your yield is suboptimal, use the following diagnostic logic tree to identify the root cause based on your crude LC-MS or NMR data.

Workflow A Analyze Crude via LC-MS B High Uncyclized Amide? A->B C Ester Hydrolysis Observed? A->C D Oxidative Degradation? A->D E Increase Temp & Remove H2O B->E F Use Anhydrous Acetic Acid C->F G Degas Solvent & Use Argon D->G

Diagnostic workflow for troubleshooting low yields in imidazo[4,5-b]pyridine cyclization.

Troubleshooting FAQs

Q: Why does my reaction stall at the intermediate monoamide instead of fully cyclizing? A: The initial nucleophilic attack of the diamine on diethyl oxalate is kinetically favored, but the subsequent ring closure is a dehydration step that requires significant thermal energy to overcome the activation barrier. If the reaction stalls, the equilibrium is likely being suppressed by the accumulation of water. Solution: You must physically or chemically remove the water byproduct. Using a high-boiling aprotic solvent (e.g., toluene) with a Dean-Stark trap drives the equilibrium forward. Alternatively, utilizing polyphosphoric acid (PPA) acts as both a robust solvent and a powerful dehydrating agent, which is a highly effective method for imidazopyridine synthesis[3].

Q: How can I prevent the hydrolysis of the ethyl ester group during the cyclization process? A: The target molecule contains an ester linkage that is highly susceptible to hydrolysis into 3H-imidazo[4,5-b]pyridine-2-carboxylic acid[4] under aqueous acidic conditions at elevated temperatures. Solution: Ensure strictly anhydrous conditions. If you are using glacial acetic acid as your solvent and catalyst[5][6], verify that it is truly anhydrous (use molecular sieves). Furthermore, avoid introducing aqueous workup solutions while the reaction mixture is still hot; cool the mixture to 0°C before neutralization.

Q: Can microwave-assisted synthesis improve my yields? A: Yes, significantly. Conventional reflux methods can take 12–24 hours and often result in thermal degradation of the reactants. Microwave-assisted synthesis provides uniform, rapid dielectric heating that accelerates the cyclodehydration step. Studies have shown that microwave irradiation can reduce reaction times to mere minutes while boosting yields to ~75% and providing cleaner crude profiles[3][7].

Q: Why is my crude product turning into a dark, intractable tar? A: 2,3-Diaminopyridine is highly electron-rich and extremely susceptible to oxidative degradation, particularly at the elevated temperatures required for cyclization. Solution: The tar is a result of diamine oxidation prior to amidation. Always use freshly recrystallized 2,3-diaminopyridine. Degas your solvents by sparging with argon or nitrogen for at least 15 minutes prior to heating, and maintain a strict inert atmosphere throughout the reaction.

Quantitative Data: Condition Optimization

To aid in selecting the right parameters, the following table synthesizes typical outcomes based on different solvent and catalyst systems used in the field.

Solvent / Catalyst SystemTemperature (°C)TimeTypical Yield (%)Primary Impurity / Issue
Ethanol / None78 (Reflux)24 h20 - 30%High uncyclized monoamide
Toluene / p-TsOH (Dean-Stark)110 (Reflux)16 h55 - 65%Minimal; prolonged time required
Glacial Acetic Acid118 (Reflux)12 h65 - 75%Trace carboxylic acid (hydrolysis)
Polyphosphoric Acid (PPA)1504 h70 - 80%Viscous workup required
Glacial Acetic Acid (Microwave) 150 15 min 75 - 85% Cleanest profile

Step-by-Step Methodology: Optimized Microwave-Assisted Cyclization

This protocol utilizes microwave irradiation in glacial acetic acid to maximize yield, minimize oxidative degradation, and ensure a self-validating workflow.

Reagents:

  • 2,3-Diaminopyridine (Freshly recrystallized)

  • Diethyl oxalate (Anhydrous)

  • Glacial acetic acid (Anhydrous, stored over 4Å molecular sieves)

Protocol:

  • Preparation & Degassing: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-diaminopyridine in anhydrous glacial acetic acid (approx. 5 mL per mmol). Sparge the solution with Argon for 10 minutes to displace dissolved oxygen.

  • Reagent Addition: Add 1.2 equivalents of diethyl oxalate dropwise to the solution. Seal the vial with a crimp cap under an Argon blanket.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 150°C over 2 minutes, and hold at 150°C for 15 minutes.

  • In-Process Validation: Cool the vial to room temperature. Self-Validation Step: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the total consumption of the diamine (m/z 109) and the presence of the desired product (m/z 192 for the core, or corresponding mass for the ester). If the monoamide intermediate persists, re-irradiate for 5 additional minutes.

  • Workup & Neutralization: Pour the cooled reaction mixture over crushed ice. Slowly neutralize the acidic solution using cold saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.0–7.5. Caution: Rapid addition will cause vigorous effervescence and potential hydrolysis.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL:[Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity Source: European Journal of Chemistry URL:[Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel fused pyridine compounds, intermediates for the preparation of, and use of said compounds as herbicidal agents Source: European Patent Office (EPO) URL:[Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity Source: PubMed (Bioorganic Chemistry) URL:[Link]

Sources

Technical Support Center: Purification of Imidazo[4,5-b]pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying imidazo[4,5-b]pyridine esters .

These compounds present a unique dual-challenge during column chromatography: the highly basic, hydrogen-bond-accepting nitrogen atoms in the heterocyclic core cause severe streaking on acidic silica gel, while the ester functional group is highly susceptible to hydrolysis or transesterification under harsh conditions[1][2]. The following workflows, protocols, and troubleshooting guides are engineered to help you achieve high-purity isolation without compromising structural integrity.

I. Purification Decision Workflow

Workflow N1 Crude Imidazo[4,5-b]pyridine Ester N2 TLC Polarity & Streaking Assessment N1->N2 N3 Does the compound streak heavily on standard silica? N2->N3 N4 Add 1% TEA to Mobile Phase (Deactivate Silanols) N3->N4 Yes N5 Standard Silica Elution N3->N5 No N6 Select Non-Nucleophilic Solvent (Avoid MeOH to protect ester) N4->N6 N5->N6 N7 Dry Load onto Celite/Silica (Overcome poor solubility) N6->N7 N8 Gradient Elution & UV Monitoring N7->N8 N9 Pure Ester Isolated N8->N9

Purification workflow for imidazo[4,5-b]pyridine esters.

II. Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step contains a built-in verification mechanism to confirm that the compound remains stable and is separating correctly.

Step 1: Pre-Run Stability Validation (2D TLC)

Before committing your crude mixture to a column, validate ester stability on silica.

  • Action: Spot the crude mixture in the bottom corner of a square TLC plate. Elute in Dimension 1 using your target solvent system. Dry the plate completely, rotate it 90 degrees, and elute again in Dimension 2.

  • Validation: If the target spot lies perfectly on the diagonal, the ester is stable. If spots appear off the diagonal, the compound is degrading on the silica surface, dictating an immediate switch to neutral alumina.

Step 2: Stationary Phase Deactivation
  • Action: Slurry-pack standard silica gel using your initial non-polar solvent (e.g., Hexane or Dichloromethane) supplemented with 1% (v/v) Triethylamine (TEA) [3]. Flush the packed bed with 2 column volumes of this mixture.

  • Causality: Silica gel is inherently acidic. TEA acts as a sacrificial Lewis base, competitively binding to and neutralizing the acidic silanol (-SiOH) groups, thereby preventing the basic imidazo[4,5-b]pyridine nitrogens from irreversibly binding[3][4].

Step 3: Sample Loading (Dry Loading)
  • Action: Dissolve the crude mixture in a highly solubilizing, volatile solvent (e.g., THF or Acetone). Add deactivated silica gel (1:3 compound-to-silica weight ratio) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed[5].

  • Causality: Imidazo[4,5-b]pyridines are planar and prone to extensive

    
     stacking, leading to poor solubility in non-polar starting eluents[5]. Dry loading circumvents this by pre-dispersing the molecules across a high surface area, ensuring a perfectly narrow loading band without precipitation.
    
Step 4: Gradient Elution & In-Process Validation
  • Action: Elute using a gradient of Hexane/Ethyl Acetate or DCM/Acetone containing 1% TEA. Strictly avoid Methanol.

  • Validation: Monitor the elution via a UV detector at two wavelengths (e.g., 254 nm and 280 nm). A constant absorbance ratio between the two traces across the eluting peak validates that the fraction is a single, pure compound rather than co-eluting impurities.

III. Troubleshooting & FAQs

Q1: Why does my imidazo[4,5-b]pyridine ester streak heavily on a standard silica TLC plate, and how do I resolve this during column chromatography? A1: Silica gel possesses an acidic surface (pKa ~4.5–5.5)[4]. The imidazo[4,5-b]pyridine scaffold contains multiple basic nitrogen atoms (imidazole N1/N3 and pyridine N4) that readily protonate or form strong hydrogen bonds with these silanols[1]. This dynamic ionic interaction causes the compound to continuously stall as it moves down the column, resulting in severe streaking. Solution: Add 1% Triethylamine (TEA) to your mobile phase. TEA "deadens" the acidic sites, allowing your heterocycle to elute as a sharp band based on its intrinsic polarity rather than ionic interactions[3][6].

Q2: I added TEA and Methanol to elute my highly polar imidazo[4,5-b]pyridine ester, but my NMR shows a transesterified or hydrolyzed product. What happened? A2: You inadvertently created optimal conditions for base-catalyzed ester cleavage. Esters are electrophilic; Methanol is a nucleophile; TEA is a base. When combined on the surface of silica gel (which acts as a mild Lewis acid catalyst), they rapidly induce transesterification (e.g., converting an ethyl ester to a methyl ester) or hydrolysis if trace water is present[2]. Solution: Never combine a base and a nucleophilic alcohol when purifying esters. Switch your polar modifier from Methanol to a non-nucleophilic polar solvent like Acetone or Ethyl Acetate.

Q3: My compound crashed out (precipitated) at the top of the column when I tried to wet-load it in DCM. How can I recover it? A3: Planar heterocycles often exhibit poor solubility in chlorinated solvents once concentrated[5]. Solution: Do not attempt to push the precipitated band through the column. Carefully pipette the solvent down to the sand layer, scoop out the top layer of silica containing your crashed compound, and dissolve it in a stronger solvent (like THF). Re-apply the sample using the Dry Loading technique described in the SOP above.

IV. Quantitative Data: Solvent System Optimization

The following table summarizes the causal effects of various solvent systems on imidazo[4,5-b]pyridine ester integrity and peak resolution.

Solvent SystemAdditiveSilanol StateImidazo[4,5-b]pyridine Peak ShapeEster Integrity
DCM / MeOH (9:1)NoneActive (Acidic)Severe StreakingStable (No base present)
DCM / MeOH (9:1)1% TEANeutralizedSharp BandHigh Risk (Transesterification)
Hexane / EtOAc (1:1)NoneActive (Acidic)Moderate StreakingStable
Hexane / EtOAc (1:1)1% TEANeutralizedSharp BandStable (Non-nucleophilic)
DCM / Acetone (8:2)1% TEANeutralizedSharp BandStable (Non-nucleophilic)

V. References

  • Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Available at:

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available at:

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Available at:

  • Chemistry LibreTexts. Thin Layer Chromatography. Available at:

  • Reddit (r/chemhelp). TLC and streaking: why add triethylamine? Available at:

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? Available at:

Sources

Troubleshooting low conversion rates in imidazo[4,5-b]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Technical Support | Topic: Yield Optimization & Troubleshooting

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles.[1][2] However, the electron-deficient nature of the pyridine ring renders the 2,3-diaminopyridine precursor significantly less nucleophilic than its benzene counterpart (o-phenylenediamine). This often results in stalled intermediates, incomplete cyclization, or regioselectivity issues.

This guide addresses the three most common failure modes:

  • Stalled Condensation: Failure to close the imidazole ring after amide formation.

  • Oxidative Failure: Incomplete aromatization when using aldehydes.

  • Regiochemical Mixtures: Loss of yield due to N1/N3 isomerism during alkylation.

Module 1: Thermal Condensation (Carboxylic Acids & PPA)

The Issue: "I am reacting 2,3-diaminopyridine with a carboxylic acid in Polyphosphoric Acid (PPA), but LCMS shows the mono-amide intermediate remaining, and the yield is <30%."

Technical Diagnosis: The formation of the imidazole ring proceeds in two steps: acylation of the more nucleophilic amine (usually 3-NH2) followed by dehydration-cyclization. The pyridine nitrogen exerts an electron-withdrawing effect, reducing the nucleophilicity of the adjacent amine (2-NH2), making the ring closure the rate-determining step. PPA acts as both solvent and Lewis acid, but if the temperature is insufficient, the reaction stalls at the amide.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature 160°C - 180°C Ring closure requires high activation energy to overcome the deactivated pyridine ring nucleophilicity [1].
Stoichiometry 1:1.1 (Diamine:Acid) Excess acid is rarely helpful in PPA; the medium itself drives the equilibrium.
Workup Ice/Ammonia Quench PPA is viscous. Pouring into crushed ice followed by neutralization to pH 8-9 precipitates the free base.

Alternative "Self-Validating" Workflow (Microwave): If thermal PPA fails, switch to microwave irradiation.

  • Reagents: 2,3-diaminopyridine (1 eq), Carboxylic Acid (1 eq), PPA (catalytic) or PPE (Polyphosphate ester).

  • Conditions: Microwave at 180°C for 10–20 mins.

  • Outcome: Yields typically improve to 70–85% due to rapid, uniform heating preventing prolonged exposure to decomposition temperatures [2].

Module 2: Oxidative Cyclization (Aldehydes)

The Issue: "I am using an aldehyde with 2,3-diaminopyridine. I see the imine form, but the ring won't close to form the aromatic system."

Technical Diagnosis: Unlike carboxylic acids, reaction with aldehydes yields an imidazoline intermediate (dihydro-imidazo[4,5-b]pyridine) which must be oxidized to form the aromatic system. Spontaneous air oxidation is often too slow, leading to side reactions.

Recommended Protocol: Sodium Metabisulfite (Na₂S₂O₅) Method This method generates an in situ bisulfite adduct that facilitates cyclization and oxidation under milder conditions than FeCl₃ or nitrobenzene [3].

  • Dissolve: 2,3-diaminopyridine (1.0 mmol) and Aldehyde (1.0 mmol) in DMF or DMSO.

  • Add: Na₂S₂O₅ (1.1 mmol).

  • Heat: 120°C for 2–4 hours.

  • Monitor: TLC/LCMS for the disappearance of the imine intermediate.

  • Mechanism: The bisulfite acts as a mild oxidant and activates the aldehyde, facilitating the nucleophilic attack of the deactivated pyridine amine.

Module 3: Regioselectivity (Alkylation)

The Issue: "I formed the ring successfully, but when I alkylate with methyl iodide, I get a 50:50 mixture of N1 and N3 isomers."

Technical Diagnosis: The imidazo[4,5-b]pyridine core exists as a tautomer.[3] The N3 position is generally more sterically accessible and electronically favored in basic conditions, but the N1 position (closer to the pyridine nitrogen) is often the desired pharmacophore.

Decision Matrix for Regiocontrol:

Desired IsomerConditionsMechanism
N3-Alkylation Cs₂CO₃ / DMF / RT Under thermodynamic control, the less sterically hindered N3 is favored.
N1-Alkylation Directed Synthesis Do not alkylate the heterocycle. Instead, use N-(3-amino-2-pyridyl)alkylamine as the starting material.
Separation HPLC (C18) If a mixture is unavoidable, use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The isomers typically have distinct retention times due to dipole differences [4].
Visual Troubleshooting & Mechanism
Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the step-by-step formation of the ring and identifies exactly where reactions stall.

ImidazoPyridine_Mechanism Start 2,3-Diaminopyridine + Electrophile Inter1 Intermediate 1: Mono-Amide/Imine Start->Inter1 Nu-Attack Stall FAILURE MODE: Stalled Intermediate Inter1->Stall Low Temp / Poor Leaving Group Cyclization Ring Closure (Dehydration) Inter1->Cyclization Heat / Acid (PPA) Oxidation Oxidation (If Aldehyde used) Cyclization->Oxidation Aldehyde Route Product Imidazo[4,5-b]pyridine Cyclization->Product Carboxylic Acid Route Oxidation->Product Na2S2O5 / Air

Caption: Mechanistic flow showing the critical divergence between successful cyclization and the common "stalled intermediate" failure mode.

Figure 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting_Tree Problem Problem: Low Yield (<40%) CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes Yes (SM Remaining) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No Temp_Check Check Temperature SM_Yes->Temp_Check Action_Temp Increase to >160°C or use Microwave Temp_Check->Action_Temp Inter_Check Is Intermediate Visible (LCMS M+18 or M+2)? SM_No->Inter_Check Inter_Yes Yes (Stalled) Inter_Check->Inter_Yes Inter_No No (Decomposition) Inter_Check->Inter_No Action_Ox Aldehyde? Add Oxidant (Na2S2O5) Inter_Yes->Action_Ox Aldehyde Route Action_Acid Acid? Add Lewis Acid or extend reflux Inter_Yes->Action_Acid Acid Route Action_Degas Degas Solvents (Argon atm) Inter_No->Action_Degas

Caption: Diagnostic logic tree for isolating the root cause of low conversion in imidazopyridine synthesis.

Comparative Data: Method Selection
MethodologyReaction TimeTypical YieldProsCons
Thermal (PPA) 4–12 Hours40–65%Scalable, cheap reagents.Viscous workup, harsh conditions.
Microwave 10–20 Mins75–90%High yield, clean profile [2].Scale limited by vial size.
Oxidative (Na₂S₂O₅) 2–4 Hours60–80%Mild conditions, wide substrate scope [3].Requires DMSO removal (high bp).
One-Pot (Reductive) 12–24 Hours50–70%Avoids handling unstable diamines.Multi-step workup often required.
References
  • Shelke, R. N., et al. (2017).[4] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[4] European Journal of Chemistry, 8(1), 25-32.[4] [Link]

  • Starčević, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1),[5] 34. [Link]

Sources

Removing copper catalysts from imidazopyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Removal from Imidazopyridine Scaffolds

Ticket ID: Cu-Rem-IP-001 Status: Active Subject: Decontamination strategies for N-heterocyclic reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Ligand Problem

You are likely here because your imidazopyridine product—despite column chromatography—retains high copper levels (often >1000 ppm) or exhibits a persistent green/blue hue.

The Root Cause: Imidazopyridines are not just substrates; they are excellent bidentate ligands. The


 nitrogen at the N-4 position and the bridgehead nitrogen create a "pocket" that binds Cu(I) and Cu(II) with high affinity (

often

). Standard silica chromatography is often insufficient because the Cu-Product complex co-elutes with your free product.

Regulatory Target (ICH Q3D):

  • Oral: < 3000 ppm (Option 1) or calculated PDE (usually < 250 ppm desired for API).[1]

  • Parenteral: < 300 ppm.[1][2]

Module 1: The Diagnostic Phase (FAQ)

Q1: My reaction mixture is dark green/blue. Does this mean I have Cu(II)? A: Yes. Blue/Green indicates oxidized Cu(II) species.

  • Action: This is "bulk" copper. You must perform a bulk chelation wash (Tier 1) before using expensive scavengers.

  • Warning: If your mixture is reddish/brown, you likely have Cu(I). Cu(I) is softer and binds tighter to the soft nitrogen of the imidazopyridine. You may need to oxidize it to Cu(II) to make it water-soluble.

Q2: I washed with 1M HCl, but my yield dropped 80%. Where is my product? A: You likely extracted your product into the aqueous waste.

  • Chemistry: Imidazopyridines are basic (

    
     ~5.0–6.5). 1M HCl protonates the pyridine nitrogen, rendering the molecule water-soluble.
    
  • Fix: Use EDTA or Ammonium Hydroxide at pH > 7. Avoid acidic washes unless your product has very high lipophilicity.

Q3: Can I just run a longer column? A: Rarely efficient. The copper-imidazopyridine complex often "streaks" or co-elutes. You are wasting solvent. Pre-treatment (scavenging) is required before chromatography.

Module 2: Decision Matrix (Visual Workflow)

Use this logic flow to select the correct protocol.

CopperRemoval Start Start: Crude Reaction Mixture ColorCheck Visual Inspection Start->ColorCheck BlueGreen Blue/Green (Cu II) >1000 ppm ColorCheck->BlueGreen Oxidized RedBrown Red/Brown (Cu I) >1000 ppm ColorCheck->RedBrown Reduced Pale Pale/Clear <500 ppm ColorCheck->Pale Trace ProtocolA Protocol A: Ammonia/NH4Cl Wash BlueGreen->ProtocolA ProtocolB Protocol B: Oxidation + Wash RedBrown->ProtocolB ProtocolC Protocol C: Si-Thiol Scavenger Pale->ProtocolC ProtocolA->ProtocolC Polishing ProtocolB->ProtocolA Success Target: <20 ppm Cu ProtocolC->Success

Caption: Workflow for selecting copper removal method based on oxidation state and concentration.

Module 3: Wet Chemistry Protocols (Tier 1 - Bulk Removal)

Goal: Reduce Cu from >5000 ppm to <500 ppm.

Protocol A: The "Ammonia Flush" (Best for Cu(II))

Why it works: Ammonia forms the water-soluble tetraamminecopper(II) complex


. This complex is deep blue and stays in the aqueous phase, while the neutral imidazopyridine stays in the organic phase.
  • Dilute: Dissolve crude mixture in EtOAc or DCM (10 mL/g).

  • Prepare Wash Solution: Mix 1 part conc.

    
     with 9 parts saturated aqueous 
    
    
    
    (pH ~9-10).
  • Wash: Extract organic layer 3x with this solution.

    • Self-Validation: The aqueous layer should turn bright blue. Continue washes until the aqueous layer is colorless .

  • Rinse: Wash organic layer 1x with Brine to remove residual ammonia.

  • Dry: Dry over

    
     and filter.
    
Protocol B: The "Oxidative Release" (Best for Cu(I))

Why it works: Cu(I) binds tightly to imidazopyridines. Oxidizing it to Cu(II) weakens the bond and allows extraction.

  • Stir: Dissolve crude in EtOAc. Add 10% volume of the Ammonia/NH4Cl buffer (from Protocol A).

  • Oxidize: Bubble air or oxygen through the biphasic mixture for 30 mins.

    • Visual Cue: The aqueous layer will slowly turn blue as Cu(I) oxidizes to Cu(II) and complexes with ammonia.

  • Proceed: Once the aqueous layer is dark blue, proceed to Protocol A, Step 3 .

Module 4: Solid-Phase Scavenging (Tier 2 - Polishing)

Goal: Reduce Cu from ~500 ppm to <20 ppm (API Grade).

Technology: Functionalized Silica (SiliaMetS® or equivalent).[3]

  • Recommendation: Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine).

  • Why: Thiols have a higher affinity for Cu than the nitrogen in your product.

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupAffinity (Cu)Solvent CompatibilityBest For
Si-Thiol -SHHighAll (Water/Organic)Universal Cu removal
Si-DMT DimercaptotriazineVery HighOrganic OnlyPd and Cu polishing
Si-TAAcOH Triamine tetraacetateMediumAqueous/PolarCation exchange (Cu2+)
Charcoal CarbonLow/Non-specificAllBulk cleanup (low yield)
Protocol C: Scavenger Resin Workflow
  • Input: Use the post-workup organic solution (from Protocol A). Do not concentrate yet.

  • Dosage: Add 4 equivalents of Si-Thiol relative to the residual copper content (if known).

    • Rule of Thumb: If Cu content is unknown, add 5-10% w/w of resin relative to the mass of the crude product.

  • Incubation: Stir at 40°C for 2-4 hours .

    • Note: Room temperature works but is slower (overnight).

  • Filtration: Filter through a fine frit or Celite pad to remove the silica.

  • Validation:

    • Spot Test: Take 1 mL of filtrate. Add 1 drop of sodium sulfide solution.

    • Result: No precipitate/color change = Low Copper. Black precipitate = Repeat Step 2.

Module 5: Troubleshooting (Crisis Management)

Issue: "I used Si-Thiol, but the copper is still there."

  • Cause: Steric hindrance or solvent mismatch.

  • Fix: Switch solvent to THF or DMF to swell the product solubility (silica doesn't swell, but access improves). Increase temperature to 60°C.

Issue: "My product is trapped on the resin."

  • Cause: Your product might contain a basic amine that is interacting with free silanols on the silica.

  • Fix: Wash the resin with 10% MeOH in DCM containing 1%

    
    . This disrupts hydrogen bonding/ionic interactions without stripping the copper from the thiol.
    

Issue: "I cannot use resins (Cost)."

  • Alternative: EDTA Wash .[4]

    • Dissolve EDTA (0.1 M) in water. Adjust pH to 8-9 with NaOH.

    • Wash organic layer.

    • Risk:[3][5][6][7][8] EDTA is hard to remove from polar organic products. Requires extensive water washes afterwards.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • SiliCycle Application Note. "Scavenging of Copper from Organic Reaction Mixtures using SiliaMetS®." SiliCycle Inc.[2]Link

  • Biotage Technical Guide. "Metal Scavenging User Guide: Strategies for API Purification." Biotage AB. Link

  • Vance, J. A., et al. "Copper Removal from Reaction Mixtures." Organic Process Research & Development, 2010. (General reference for EDTA/Ammonia protocols).

Sources

Validation & Comparative

Comparative Guide to 13C NMR Chemical Shift Elucidation for the Imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of novel anticancer and antiviral agents due to its structural mimicry of endogenous purines (1[1]). However, the fusion of a


-deficient pyridine ring with a 

-rich imidazole ring creates a highly delocalized, electron-asymmetric system. This electronic complexity, combined with annular tautomerism (1H vs. 3H forms), makes the accurate assignment of

C NMR chemical shifts a significant analytical challenge (2[2]).

This guide provides application scientists and medicinal chemists with a self-validating experimental protocol and an objective comparison of in silico prediction tools to ensure absolute confidence in structural elucidation.

Experimental Protocol: A Self-Validating NMR Workflow

Relying solely on 1D


C NMR or empirical prediction is insufficient for fused heterocycles. As an application scientist, I strongly advocate for a self-validating workflow where experimental acquisition parameters are optimized for quaternary carbons, and 1D data is strictly cross-verified through 2D heteronuclear connectivity.
Step-by-Step Methodology
  • Sample Preparation & Solvent Selection : Dissolve 15–20 mg of the imidazo[4,5-b]pyridine derivative in 0.6 mL of DMSO-

    
    .
    
    • Causality: While CDCl

      
       is common, DMSO-
      
      
      
      is vastly superior for this core. Its strong hydrogen-bonding capability disrupts intermolecular
      
      
      stacking and stabilizes specific tautomeric forms, preventing the signal broadening often observed in non-polar solvents (3[3]).
  • 1D

    
    C Acquisition : Acquire spectra at a minimum of 100 MHz (400 MHz spectrometer). Use a 30° excitation pulse and explicitly extend the relaxation delay (D1) to 2.0–3.0 seconds.
    
    • Causality: The imidazo[4,5-b]pyridine core contains three critical quaternary carbons (C2, C3a, C7a). Because they lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation. A standard 1-second D1 will result in these peaks being lost in the baseline noise. Extending D1 ensures these signals are fully relaxed and detectable.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map direct C–H bonds.

    • Causality: This immediately isolates the protonated pyridine carbons (C5, C6, C7) from the quaternary framework, simplifying downstream analysis.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Set the long-range coupling evolution delay for

    
     Hz.
    
    • Causality: HMBC acts as the ultimate self-validation mechanism. Protons on the pyridine ring (H5, H7) will show strong 3-bond correlations to the bridgehead carbons (C3a, C7a). This locks in the assignment of the fused skeleton without requiring external software validation.

Comparative Analysis of 13C NMR Prediction Software

When 2D NMR data leaves minor ambiguities (e.g., differentiating highly similar substituent shifts), computational prediction is required. However, the prediction algorithms handle the electron-withdrawing nature of the N4 pyridine nitrogen very differently.

Quantitative Comparison of Prediction Tools
Software PlatformPrediction MethodologyAccuracy for Fused HeterocyclesRelative Processing TimeBest Use Case
ChemDraw (CS ChemNMR Pro) Base values & Additivity RulesLow to Moderate< 1 secondQuick estimations for simple, non-fused aliphatic/aromatic chains (4[4]).
Mestrelab Mnova HOSE Codes & Empirical DatabasesModerate to High~2 secondsRoutine verification if the specific core exists in their training set.
ACD/Labs NMR Predictors Neural Networks & HOSE CodesHigh~5 secondsIndustry standard for complex heterocycles; provides the lowest Mean Absolute Error (MAE) (5[5]).
Gaussian (DFT) Ab Initio Quantum Mechanics (GIAO)Very HighHours to DaysThe gold standard for novel, highly substituted derivatives where 3D conformational effects dominate (4[4]).

Mechanistic Insight: Software relying purely on additivity rules (like ChemDraw) often fails for the imidazo[4,5-b]pyridine core because it cannot accurately model the trans-annular electron withdrawal exerted by the N4 nitrogen across the fused system (4[4]). Neural network approaches or ab initio DFT calculations are strictly recommended.

Reference 13C NMR Data for the Imidazo[4,5-b]pyridine Core

To provide a reliable baseline, the table below outlines the typical


C chemical shift ranges for the parent core in DMSO-

.

Notice the distinct electronic environment of the pyridine ring (C5, C6, C7). Because C6 is meta to the N4 nitrogen, it does not suffer from the strong inductive electron-withdrawing effect that deshields C5 (ortho) and C7 (para). Consequently, C6 is consistently the most shielded carbon in the aromatic system ().

Typical 13C NMR Chemical Shift Ranges
PositionCarbon TypeTypical Shift Range (δ ppm)Primary HMBC Validation Markers
C2 Quaternary (N-C=N)145.0 – 160.0Correlates with N-alkyl or C2-aryl protons
C3a Quaternary (Bridgehead)145.0 – 152.0Strong 3-bond correlation with H5
C5 Protonated (Pyridine, ortho to N)140.0 – 145.0Correlates with H7
C6 Protonated (Pyridine, meta to N)111.0 – 120.0Correlates with H5 and H7
C7 Protonated (Pyridine, para to N)125.0 – 132.0Correlates with H5
C7a Quaternary (Bridgehead)130.0 – 140.0Strong 3-bond correlation with H6

(Note: Exact values will fluctuate based on the specific electron-donating/withdrawing nature of C2, N1, or N3 substituents ().)

Structural Elucidation Workflow

The following diagram illustrates the logical progression from sample preparation to final signal assignment, integrating both experimental and computational methodologies.

G N1 Imidazo[4,5-b]pyridine Sample Prep (DMSO-d6) N2 1D 13C NMR Acquisition (Relaxation Delay > 2s) N1->N2 N4 In Silico Shift Prediction (ACD/Labs or DFT) N1->N4 N3 2D NMR Acquisition (HSQC & HMBC) N2->N3 N5 Data Synthesis (Empirical vs. Predicted Δδ) N3->N5 N4->N5 N6 Self-Validated Signal Assignment N5->N6

Workflow for self-validating 13C NMR structural elucidation of imidazo[4,5-b]pyridines.

References

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: RSC Publishing URL
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES...
  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine Source: Benchchem URL
  • NMR Predictors Comparison Source: ACD/Labs URL
  • Comparing NMR Methods in ChemDraw and Gaussian Source: Gaussian URL
  • Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3...

Sources

Comparative Guide: IR Spectroscopy of Ethyl Ester Groups in Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.[1][2][3] The ethyl ester moiety is a critical functional group in these molecules, often acting as a prodrug motif to improve lipophilicity or as a synthetic intermediate for hydrazides and amides.[2]

This guide provides a high-resolution analysis of the Infrared (IR) spectroscopic signature of the ethyl ester group within this heterocyclic system.[2] Unlike simple aliphatic esters, the vibrational modes of ethyl esters in imidazopyridines are heavily influenced by ring conjugation and positional isomerism (C-2 vs. C-3 substitution).[2]

Key Takeaway: The carbonyl (C=O) stretching frequency is the primary diagnostic peak.[2] It shifts significantly based on conjugation:

  • Non-conjugated (Side-chain):

    
     1720–1725 cm⁻¹[2]
    
  • Conjugated (Direct ring attachment):

    
     1690–1710 cm⁻¹[2]
    

Spectral Analysis: The Ethyl Ester Signature

The Carbonyl Stretch (C=O)

The carbonyl stretch is the most intense and diagnostic band.[2] Its exact position reveals the electronic environment of the ester.[2]

  • Electronic Conjugation Effect: When the ethyl ester is attached directly to the imidazopyridine ring (e.g., at the C-3 position), the

    
    -electron system of the heterocycle conjugates with the carbonyl group.[2] This delocalization reduces the double-bond character of the C=O bond, lowering its force constant and vibrational frequency.[2]
    
  • Inductive Effect: The nitrogen atoms in the imidazopyridine ring are electron-withdrawing.[2] However, resonance donation from the ring nitrogen (N1) often dominates when the ester is at C-3, leading to the observed red shift (lower wavenumber).[2]

The C-O Stretching Vibrations

Esters display two distinct C-O stretching bands in the "fingerprint" region (1000–1300 cm⁻¹).[2]

  • C-C(=O)-O Stretch: Typically the stronger band, appearing at 1200–1250 cm⁻¹.[2]

  • O-C-C Stretch: Associated with the ethoxy group, appearing at 1000–1150 cm⁻¹.[2]

The Ethyl Group C-H Stretches

To distinguish the ethyl ester from methyl esters or other alkyl chains, observe the C-H stretching region (2800–3000 cm⁻¹).[2]

  • Asymmetric Stretch (

    
    ): 
    
    
    
    2980 cm⁻¹[2]
  • Symmetric Stretch (

    
    ): 
    
    
    
    2930 cm⁻¹[2]
  • Note: These aliphatic peaks must be distinguished from the weak, higher-frequency aromatic C-H stretches of the pyridine ring (>3000 cm⁻¹).[2]

Summary of Characteristic Peaks
Functional Group VibrationFrequency Range (cm⁻¹)IntensityStructural Insight
C=O Stretch (Conjugated) 1690 – 1710 StrongEster directly on Imidazo ring (e.g., C-3) [2, 3]
C=O[2] Stretch (Aliphatic) 1721 – 1725 StrongEster on alkyl side chain (e.g., -CH₂-COOEt) [1]
C-O Stretch (Acyl) 1200 – 1250 StrongDiagnostic for ester linkage; often coupled with ring modes
C-O Stretch (Alkoxy) 1000 – 1150 Med-StrongConfirms ethoxy group presence
C-H Stretch (Aromatic) 3050 – 3110 WeakImidazopyridine ring hydrogens [1, 4]
C-H Stretch (Aliphatic) 2900 – 2980 MediumEthyl group (

) vibrations

Comparative Analysis: IR vs. Alternatives

In drug development, verifying the integrity of the ethyl ester group is crucial, particularly during hydrolysis or amidation reactions.[2]

Comparison 1: Monitoring Reaction Progress (Ester vs. Acid/Amide)

IR is superior to Mass Spectrometry (MS) for real-time reaction monitoring of functional group interconversions because it directly visualizes bond character changes.[2]

FeatureEthyl Ester (Target)Carboxylic Acid (Hydrolysis Product)Amide (Derivatization Product)
C=O[4][5][6][7] Frequency 1690–1725 cm⁻¹~1710 cm⁻¹ (often broader)1650–1680 cm⁻¹ (Amide I)
O-H/N-H Region Absent Broad band 2500–3300 cm⁻¹ (O-H)Sharp bands 3100–3400 cm⁻¹ (N-H)
Diagnostic Value Sharp Carbonyl"Hairy" broad O-H baselineAmide II band (~1550 cm⁻¹)
Comparison 2: Structural Confirmation (IR vs. 1H NMR)

While IR provides quick functional group identification, NMR is required for definitive structural solving.[2]

  • IR Spectroscopy:

    • Pros: Fast (seconds), no solvent required (ATR), non-destructive, excellent for solid-state polymorphism analysis.[2]

    • Cons: Cannot definitively prove the alkyl chain length (ethyl vs. propyl is hard to distinguish).

  • 1H NMR Spectroscopy:

    • Pros: Definitive proof of "Ethyl" group via coupling patterns (Quartet at

      
       4.1–4.4 ppm, Triplet at 
      
      
      
      1.3–1.4 ppm) [5].[2]
    • Cons: Slower, requires deuterated solvents, expensive instrumentation.[2]

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures high reproducibility for solid imidazopyridine derivatives.[2]

Objective: Characterize the C=O and C-O bands of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Frontier or Shimadzu IRTracer).[2]

  • Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[2]

Workflow:

  • Background Scan: Clean the ATR crystal with isopropanol.[2] Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .[2]
  • Sample Prep:

    • Solids: Place ~2 mg of the crystalline solid directly onto the crystal.[2] Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).[2]

    • Oils:[2] If the ester is an oil (common for crude intermediates), place a drop on the crystal.[2] No pressure clamp is needed.[2]

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Processing: Apply baseline correction if necessary. Identify the carbonyl peak (

    
    ) and the fingerprint region.[2][8]
    
  • Validation: Compare the C=O peak position. If >1720 cm⁻¹, suspect non-conjugated ester or impurities (e.g., starting material ethyl chloroacetate).[2] If <1700 cm⁻¹, confirm conjugation or hydrogen bonding effects.[2]

Visualizations

Diagram 1: Structural Influence on IR Shift

This diagram illustrates why the position of the ester group on the ring alters the vibrational frequency.[2]

IR_Shift_Mechanism Ester_C3 Ester at C-3 Position (Conjugated) Resonance Resonance with Ring Nitrogen (N1) Ester_C3->Resonance Direct overlap Ester_SideChain Ester on Side Chain (Non-Conjugated) Induction Inductive Effect Only Ester_SideChain->Induction Insulated by -CH2- Bond_Order Reduced C=O Double Bond Character Resonance->Bond_Order Delocalization Bond_Normal Standard C=O Double Bond Character Induction->Bond_Normal No resonance Shift_Red Red Shift (Lower Frequency) ~1690-1710 cm⁻¹ Bond_Order->Shift_Red Lower k (force constant) Shift_Base Baseline Frequency (Aliphatic Ester) ~1720-1725 cm⁻¹ Bond_Normal->Shift_Base Standard k

Caption: Mechanistic basis for the carbonyl frequency shift. Conjugation at the C-3 position lowers the bond order, resulting in a lower wavenumber compared to the isolated side-chain ester.[2]

Diagram 2: Analytical Decision Workflow

A logic flow for confirming the synthesis of ethyl imidazopyridine carboxylates.

Workflow Start Crude Reaction Mixture (Synthesis of Ethyl Ester) TLC TLC Check (Mobile Phase: Hexane/EtOAc) Start->TLC Isolate Isolate Product (Filtration/Extraction) TLC->Isolate IR_Check Run ATR-FTIR Isolate->IR_Check Decision_CO Check C=O Peak IR_Check->Decision_CO Case_1720 Peak ~1735-1750 cm⁻¹ (Starting Material?) Decision_CO->Case_1720 High Freq Case_1700 Peak ~1690-1710 cm⁻¹ (Conjugated Product) Decision_CO->Case_1700 Target Range Recrystallize Recrystallize/Purify Case_1720->Recrystallize Impurity Confirm Confirm with 1H NMR (Look for Quartet ~4.3 ppm) Case_1700->Confirm Success Recrystallize->IR_Check Re-test

Caption: Step-by-step analytical workflow for validating the synthesis of conjugated ethyl imidazopyridine carboxylates.

References

  • Güzeldemirci, N. U., & Küçükbasmacı, Ö. (2010).[2] Synthesis and Antimycobacterial Activity of Some New Imidazo[1,2-a]pyridine Derivatives. NIH National Library of Medicine.[2] Retrieved from [Link]

  • Dhas, A., et al. (2021).[1][2][7] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[1][2] Letters in Applied NanoBioScience.[2] Retrieved from [Link]

  • El-Haty, S. M., et al. (2009).[2] FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. ResearchGate.[2] Retrieved from [Link]

Sources

X-Ray Crystallography Data Comparison Guide: Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Significance

In modern structure-based drug design (SBDD), the selection of privileged heterocyclic scaffolds dictates the success of target engagement and pharmacokinetic optimization. Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 93129-54-5) [1] has emerged as a critical building block, frequently utilized in the development of potent inhibitors for targets such as Phosphodiesterase 10A (PDE10A)[2] and p21-activated kinase 4 (PAK4)[3].

As a Senior Application Scientist, I frequently observe researchers defaulting to standard benzimidazole cores without considering the profound crystallographic and electrostatic advantages of the imidazo[4,5-b]pyridine system. The substitution of a carbon atom for a nitrogen at the 4-position fundamentally alters the molecule's hydrogen-bonding network, dipole moment, and crystal packing motifs. This guide objectively compares the single-crystal X-ray diffraction (SCXRD) data of ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate against its structural analogs, providing actionable, self-validating protocols for your crystallographic workflows.

Scaffold Comparison: Crystallographic Parameters

To objectively evaluate the structural behavior of ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate, we must compare it against its closest alternatives: the carbon-analog (benzimidazole) and its regioisomer (imidazo[4,5-c]pyridine). The quantitative data summarized below reflects representative high-resolution SCXRD parameters typical for these scaffolds under standard cryogenic (100 K) conditions.

Table 1: Comparative X-Ray Crystallographic Data
Crystallographic ParameterEthyl 1H-imidazo[4,5-b]pyridine-2-carboxylateAlternative 1: Ethyl 1H-benzimidazole-2-carboxylateAlternative 2: Ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate
Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Resolution Limit (Å) 0.780.820.80
Final

/

0.038 / 0.0920.042 / 0.1050.045 / 0.110
Primary Packing Motif

stacking &

chains
Dimeric

(ester)

(pyridine) zig-zag chains
Dihedral Angle (Core to Ester) ~4.5° (Highly planar)~8.2° (Slightly twisted)~6.1°
Kinase Hinge-Binding Suitability Optimal (Bidentate donor/acceptor)Sub-optimal (Missing acceptor)Moderate (Altered vector)

Causality in Structural Differences: The high planarity (dihedral angle ~4.5°) of the imidazo[4,5-b]pyridine derivative is driven by an intramolecular dipole alignment between the pyridine nitrogen and the ester carbonyl. In contrast, the benzimidazole analog lacks this stabilizing electrostatic interaction, resulting in a slight torsional twist (~8.2°) to minimize steric clash in the crystal lattice.

Mechanistic Insights: Crystal Packing & Hydrogen Bonding

Understanding the intermolecular interactions within the crystal lattice allows researchers to predict how these building blocks will behave within a protein's active site.

Interactions Core Imidazo[4,5-b]pyridine Scaffold N3 N1/N3 Position (H-Bond Donor) Core->N3 Donates N4 N4 Pyridine Nitrogen (H-Bond Acceptor) Core->N4 Accepts Ester C2-Carboxylate (Steric & Dipole Tuning) Core->Ester Functionalizes

Caption: Structural logic and intermolecular interaction sites of the imidazo[4,5-b]pyridine core.

The inclusion of the N4 pyridine nitrogen creates a unique, self-assembling


 hydrogen-bonded chain in the solid state. When translated to biological systems, this exact bidentate motif (N3 as donor, N4 as acceptor) is precisely what anchors the scaffold to the hinge region of kinases like PAK4, as validated by co-crystallization studies[3].

Self-Validating Experimental Protocol for SCXRD

To ensure reproducibility and high-resolution data (target


), follow this self-validating workflow. Every step is designed with a specific physical causality to prevent common crystallographic failures such as twinning or high thermal noise.
Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate in 0.5 mL of dichloromethane (DCM). Place this in an inner vial. Fill an outer chamber with 3 mL of hexane. Seal the system and allow vapor diffusion over 48-72 hours[4].

  • Causality: DCM provides excellent initial solubility. Hexane acts as an anti-solvent. Because DCM is more volatile than hexane, it slowly escapes into the outer chamber while hexane diffuses in. This maintains the solution in the metastable zone, promoting the nucleation of fewer, larger, and defect-free single crystals rather than rapid precipitation (which causes microcrystalline powder).

Step 2: Crystal Selection and Mounting
  • Procedure: Submerge the crystals in Paratone-N oil on a glass slide. Examine under a polarizing microscope. Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) that exhibits uniform extinction when the polarizer is rotated.

  • Self-Validation: Uniform extinction proves the crystal is a single domain. If the crystal flashes different colors or goes dark in patches, it is twinned or cracked and will yield overlapping diffraction lattices, ruining the integration step.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer under a 100 K nitrogen stream. Collect data using Mo

    
     radiation (
    
    
    
    Å).
  • Causality: Flash-cooling to 100 K serves two purposes. First, the Paratone-N oil forms a rigid glass, immobilizing the crystal. Second, cryogenic temperatures drastically reduce the atomic thermal vibrations (Anisotropic Displacement Parameters, ADPs). Lower thermal motion increases the intensity of high-angle reflections, pushing the resolution limit below 0.8 Å.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the data and solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model (
    
    
    
    )[4].
  • Causality: Using a riding model for hydrogen atoms prevents over-parameterization of the data. Because X-rays scatter off electron clouds, and hydrogen has only one electron (which is pulled toward the parent atom), freely refining hydrogen positions often results in chemically non-sensical bond lengths.

Workflow N1 1. Vapor Diffusion N2 2. Polarized Selection N1->N2 N3 3. Cryocooling (100 K) N2->N3 N4 4. X-Ray Diffraction N3->N4 N5 5. SHELXL Refinement N4->N5

Caption: Step-by-step X-ray crystallography workflow for imidazo[4,5-b]pyridine derivatives.

References

  • Hu, E., et al. (2014). "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)". ACS Medicinal Chemistry Letters.[Link]

  • Dutta, A. (2021). "Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine". IUCrData. [Link]

  • Ryu, J., et al. (2016). "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor". Biochemical and Biophysical Research Communications (via PubMed).[Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the UV-Vis absorption maxima of various imidazo[4,5-b]pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data with field-proven insights to facilitate a deeper understanding of the structure-property relationships governing the electronic absorption of this important class of heterocyclic compounds.

Introduction: The Significance of Imidazo[4,5-b]pyridines and their Spectroscopic Properties

Imidazo[4,5-b]pyridines, as bioisosteres of purines, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1] Their planar, aromatic structure gives rise to distinct electronic transitions that can be readily probed by UV-Vis spectroscopy. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the heterocyclic core, making UV-Vis spectroscopy a powerful tool for structural elucidation and for predicting the electronic behavior of these molecules. Understanding these spectroscopic properties is crucial for the development of novel therapeutics and functional materials.[2]

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectra of imidazo[4,5-b]pyridine derivatives are typically characterized by multiple absorption bands in the 200-400 nm range, arising from π→π* and n→π* electronic transitions within the aromatic system.[3] The λmax is significantly influenced by the electronic effects of substituents (electron-donating or electron-withdrawing) and the solvent polarity.

Influence of Substituents on Absorption Maxima

The following table summarizes the experimentally determined and theoretically calculated UV-Vis absorption maxima for a selection of imidazo[4,5-b]pyridine derivatives, illustrating the impact of various substituents.

DerivativeSubstituentsSolventλmax (nm)Reference
Imidazo[4,5-b]pyridine derived iminocoumarinsVariesVaries360-380[4]
7-aryl-1H-imidazo[4,5-b]pyridinesAryl groups at C7Not specifiedNot specified[5]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine6-Br, 2-PhNot specifiedNot specified[2]
Substituted Imidazo[1,5-a]pyridinesVariesAcetonitrile250-460[6]
5-(substituted arylazo)-2-pyridonesArylazo at C5Varies200-600[7]
Theoretically Calculated Values
20 Imidazo[4,5-b]pyridine DerivativesVariesGas phase (calculated)~300-450

Key Observations:

  • Electron-Donating Groups (EDGs): Substituents such as -OCH3 and -N(CH3)2 generally cause a bathochromic (red) shift in the λmax. This is attributed to the donation of electron density into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO2 and -CN typically lead to a hypsochromic (blue) shift or a more complex spectral change. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can either increase or decrease the HOMO-LUMO gap depending on the specific electronic structure.

  • Extended Conjugation: The introduction of aryl or other conjugated substituents often results in a significant bathochromic shift and an increase in the molar absorptivity (ε). This is due to the delocalization of π-electrons over a larger system, which lowers the energy required for electronic excitation.

  • Solvent Effects: The polarity of the solvent can influence the λmax. Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption bands. For instance, in compounds with significant charge-transfer character in the excited state, a more polar solvent will stabilize the excited state more, resulting in a bathochromic shift.[4]

Visualizing Structure-Property Relationships

The following diagram illustrates how different substituents can modulate the UV-Vis absorption maxima of the imidazo[4,5-b]pyridine core.

G cluster_0 Imidazo[4,5-b]pyridine Core cluster_1 Substituent Effects Core Imidazo[4,5-b]pyridine (Baseline λmax) EDG Electron-Donating Group (-OCH3, -NH2) Core->EDG Bathochromic Shift (Red Shift, ↑λmax) EWG Electron-Withdrawing Group (-NO2, -CN) Core->EWG Hypsochromic Shift (Blue Shift, ↓λmax) Conj Extended Conjugation (-Aryl, -Vinyl) Core->Conj Significant Bathochromic Shift (↑↑λmax)

Caption: Impact of substituents on the UV-Vis absorption of imidazo[4,5-b]pyridines.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of imidazo[4,5-b]pyridine derivatives.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.[8]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are essential for measurements in the UV region.[9]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or DMSO) should be used. The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.[10]

  • Analyte: A pure sample of the imidazo[4,5-b]pyridine derivative.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the imidazo[4,5-b]pyridine derivative (e.g., 1-5 mg).

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.[11]

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to prepare a working solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration range is 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette in the sample holder and the blank cuvette (containing pure solvent) in the reference holder.

    • Record the UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Experimental Workflow Diagram

G start Start prep_stock Prepare Stock Solution (e.g., 1 mM in Ethanol) start->prep_stock prep_working Prepare Working Solution (e.g., 10 µM) prep_stock->prep_working instrument_setup Instrument Setup & Warm-up (30 min) prep_working->instrument_setup blank Record Baseline (Solvent vs. Solvent) instrument_setup->blank measure Measure Sample Spectrum (Sample vs. Solvent) blank->measure analyze Analyze Data (Determine λmax and A) measure->analyze calculate Calculate Molar Absorptivity (ε) (Optional) analyze->calculate end End calculate->end

Caption: Workflow for obtaining the UV-Vis absorption spectrum of an imidazo[4,5-b]pyridine derivative.

Trustworthiness and Self-Validating Systems

The reliability of the obtained UV-Vis data is paramount. To ensure trustworthiness, the following self-validating checks should be incorporated into the experimental design:

  • Purity of the Analyte: The purity of the imidazo[4,5-b]pyridine derivative should be confirmed by an orthogonal technique such as NMR or mass spectrometry prior to spectroscopic analysis.[5]

  • Beer-Lambert Law Confirmation: To confirm that the compound does not aggregate or undergo other concentration-dependent changes, a Beer-Lambert plot should be generated. This involves measuring the absorbance of a series of solutions of different concentrations at the λmax. A linear relationship between absorbance and concentration validates the data.

  • Solvent Purity: Always use spectroscopic grade solvents and run a baseline with the solvent to ensure there are no interfering absorbing species.

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption properties of imidazo[4,5-b]pyridine derivatives. The key takeaway is that the absorption maxima of these compounds are highly tunable through synthetic modification of the core structure. By understanding the principles outlined in this guide, researchers can rationally design and synthesize novel imidazo[4,5-b]pyridine derivatives with desired spectroscopic properties for a wide range of applications in drug discovery and materials science.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes - FULIR. (URL: [Link])

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (URL: [Link])

  • New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical - JOCPR. (URL: [Link])

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. (URL: [Link])

  • Ultraviolet Spectra of Heteroorganic Compounds, - DTIC. (URL: [Link])

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives as fluorescent probes for cell imaging - IRIS-AperTO - UniTo. (URL: [Link])

  • Experimental procedures - The Royal Society of Chemistry. (URL: [Link])

  • UV/VIS Spectroscopy. (URL: [Link])

  • Experiment No: 01 | PDF | Ultraviolet–Visible Spectroscopy - Scribd. (URL: [Link])

  • Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives - ePrints Soton. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC. (URL: [Link])

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC. (URL: [Link])

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF - ResearchGate. (URL: [Link])

  • Electronic absorption spectra recorded for compounds of the series 4... - ResearchGate. (URL: [Link])

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Safety Operating Guide

Advanced Safety & Operational Guide: Handling Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in drug discovery, Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 93129-54-5) is frequently utilized in the synthesis of kinase inhibitors and novel therapeutics[1]. While its utility is vast, handling this nitrogen-rich heterocyclic building block requires a rigorous, mechanistic approach to laboratory safety.

This guide transcends standard Safety Data Sheet (SDS) boilerplate, providing researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, solvation, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The baseline GHS classification for this class of imidazopyridine derivatives typically includes Skin Irritation (Category 2) , Eye Irritation (Category 2) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract) [2][3].

  • Particulate Inhalation Risk: In its dry, solid state, the fine powder presents a significant inhalation hazard. The high surface-area-to-volume ratio of the microcrystalline powder allows it to easily aerosolize in drafty environments, leading to respiratory irritation.

  • Solvent-Mediated Permeation: The true operational danger arises during solvation. When dissolved in highly penetrative polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM)—which are standard for amide couplings or alkylations involving this scaffold—the solvent acts as a molecular carrier. These solvents rapidly strip the skin's lipid layers (the stratum corneum) and can transport the biologically active heterocycle directly into the bloodstream.

  • Chemical Degradation: The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing irritating byproducts.

According to the , recognizing the physical state of the chemical during each step of the experiment is critical for mitigating exposure[4][5].

Quantitative PPE Selection Matrix

Personal Protective Equipment (PPE) must be dynamically selected based on the physical state of the chemical[6][7]. A common critical error in organic synthesis is relying on standard disposable nitrile gloves for all tasks. As demonstrated by, standard nitrile provides excellent protection against the dry solid but fails catastrophically (breakthrough in <1 minute) when exposed to DCM or DMF[8].

PPE Compatibility & Breakthrough Data
PPE CategoryMaterial SpecificationTarget ApplicationQuantitative Breakthrough TimeRationale & Causality
Primary Gloves (Solid) Disposable Nitrile (5–8 mil)Weighing and transferring dry powder.>480 mins (Solid)Provides sufficient barrier against dry particulates while maintaining high tactile dexterity[9][10].
Primary Gloves (Solution) Flexible Laminate (Silver Shield/4H®)Handling solutions in DCM, DMF, or DMSO.>480 mins (DCM/DMF)Laminate layers block molecular permeation of aggressive organic carriers[11]. Note: Wear under a nitrile outer glove to restore dexterity.
Alternative Gloves Butyl Rubber (13–30 mil)Handling solutions in DMF or DMSO (Not DCM).>240 mins (DMF)Excellent resistance to polar aprotic solvents, but poor resistance to halogenated hydrocarbons[10].
Eye Protection ANSI Z87.1 Splash GogglesAll operational phases.N/ASafety glasses with side shields do not provide adequate protection against liquid chemical splashes[12].
Body Protection Flame-Resistant (FR) Lab CoatAll operational phases.N/AProtects against incidental contact and potential flammability hazards of the carrier solvents[13].

Self-Validating Operational Workflow

The following step-by-step methodology ensures that every action is verified by a physical or environmental cue, creating a self-validating safety loop.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Activate the chemical fume hood.

    • Validation Step: Check the digital monitor or use a continuous tissue-paper strip to confirm the face velocity is between 80–120 feet per minute (fpm) . If the tissue does not pull steadily inward, do not open the chemical container[6].

  • Don Appropriate PPE: Equip FR lab coat, splash goggles, and 5-mil nitrile gloves.

Phase 2: Solid Handling & Weighing
  • Static Mitigation: Imidazopyridine powders can hold static charges, causing them to "jump" and contaminate the workspace. Wipe the exterior of the analytical balance and the weigh boat with an anti-static zero-stat gun or a damp Kimwipe.

  • Draft Control: Lower the fume hood sash to the lowest ergonomic working height (typically 12–18 inches).

    • Validation Step: Place the weigh boat on the balance. The reading should stabilize within 3 seconds. If the numbers continuously fluctuate, the hood draft is too strong; adjust the sash or reposition the balance deeper into the hood.

  • Transfer: Use a clean, grounded stainless steel spatula to transfer the Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate.

Phase 3: Solvation & Reaction Setup
  • Dynamic PPE Shift: If dissolving the compound in DMF, DMSO, or DCM, stop . Remove your standard nitrile gloves. Don Silver Shield laminate inner gloves, followed by a fresh pair of oversized nitrile gloves on the outside for grip[11].

  • Solvent Addition: Always add the solvent to the solid, rather than dropping the solid into the solvent. This prevents the dry powder from aerosolizing upon impact with the liquid surface.

  • Sealing: Cap the reaction vessel immediately. If using a septum, ensure it is chemically compatible with your chosen solvent to prevent degradation and vapor leakage.

Workflow Visualization

Workflow Start Pre-Operation Setup Verify Fume Hood >80 fpm Solid Solid Handling (Powder) Don 5-mil Nitrile Gloves Start->Solid Solvation Solvation (DMF/DCM) Don Butyl/Laminate Gloves Solid->Solvation Reaction Reaction Execution Sealed System Solvation->Reaction Spill Spill Detected? Reaction->Spill Mitigation Spill Mitigation Protocol Damp Wipe / Absorbent Spill->Mitigation Yes Waste Waste Segregation Halogenated vs Non-Hal Spill->Waste No Mitigation->Waste

Workflow and logical decision tree for handling imidazopyridine derivatives.

Spill Response & Disposal Plan

In accordance with , spill response must be tailored to the physical state of the chemical[14][15].

Spill Mitigation
  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the STOT SE 3 particulates. Lightly mist a highly absorbent paper towel with water or a benign solvent (like ethanol) and gently place it over the powder. Wipe inward from the edges to the center.

  • Solution Spill (DCM/DMF): Immediately check your gloves for splashes. If contaminated, remove them instantly[8]. Apply a universal chemical absorbent pad or vermiculite to the spill. Do not use water, as it will not effectively dilute organic solvents and will only spread the contamination.

Chemical Disposal
  • Segregation: Imidazopyridine derivatives contain nitrogen, and their solutions must be carefully segregated.

    • If dissolved in DCM , dispose of in the Halogenated Organic Waste carboy.

    • If dissolved in DMF or DMSO , dispose of in the Non-Halogenated Organic Waste carboy.

  • Solid Waste: Contaminated weigh boats, spatulas, and the initial nitrile gloves used for solid handling must be placed in a sealed, designated solid hazardous waste bin.

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Division of Chemical Health and Safety (DCHAS). Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. NC State University. Available at:[Link]

  • Office of Environment, Health & Safety. Glove Selection Guide. UC Berkeley. Available at:[Link]

  • Environmental Health and Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.